N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H99ClN2O17 |
|---|---|
Molecular Weight |
1191.9 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium chloride |
InChI |
InChI=1S/C63H99N2O17.ClH/c1-7-23-67-28-31-71-36-39-75-44-47-79-52-53-80-48-45-76-40-37-72-32-29-68-24-21-64-58-17-13-11-15-56(58)62(2,3)60(64)19-9-8-10-20-61-63(4,5)57-16-12-14-18-59(57)65(61)22-25-69-30-33-73-38-41-77-46-49-81-54-55-82-51-50-78-43-42-74-35-34-70-27-26-66-6;/h1,8-20H,21-55H2,2-6H3;1H/q+1;/p-1 |
InChI Key |
VABDRXYBYVPCHX-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bifunctional fluorescent probe, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule incorporates a far-red Cyanine 5 (Cy5) fluorophore, two polyethylene (B3416737) glycol (PEG) linkers of differing lengths (PEG9 and PEG8), and a terminal propargyl group. This unique combination of moieties makes it a powerful tool for bioorthogonal labeling and detection of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The inclusion of PEG chains enhances aqueous solubility and biocompatibility, minimizing non-specific interactions and immunogenicity, which is particularly advantageous for in vivo studies. This document details the molecule's physicochemical properties, provides a detailed experimental protocol for its application in protein labeling, and presents visual workflows for its use in biological research.
Core Molecule Profile
This compound is a specialized chemical reagent designed for fluorescent labeling. Its structure can be deconstructed into three key components:
-
Cyanine 5 (Cy5) Core: A highly fluorescent dye that absorbs light in the red region of the spectrum and emits in the far-red region. This property is ideal for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio.[1]
-
m-PEG9 Linker: A methoxy-terminated polyethylene glycol chain consisting of nine ethylene (B1197577) glycol units. This hydrophilic chain enhances the molecule's solubility in aqueous buffers and helps to reduce non-specific binding and potential immunogenicity of the labeled biomolecule.[2]
-
Propargyl-PEG8 Linker: A polyethylene glycol chain with eight ethylene glycol units, terminating in a propargyl group. The propargyl group contains a terminal alkyne, which is the reactive handle for "click chemistry."[3] This allows for the highly specific and efficient covalent attachment of the dye to any molecule bearing an azide (B81097) group.[4]
The strategic combination of these components results in a water-soluble, biocompatible, and highly specific fluorescent labeling reagent.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for designing and executing labeling experiments.
| Property | Value | References |
| Chemical Formula | C₆₃H₉₉ClN₂O₁₇ | [2] |
| Molecular Weight | 1191.92 g/mol | [2] |
| CAS Number | 2107273-10-7 | [2] |
| Excitation Maximum (λex) | ~649 nm | [5] |
| Emission Maximum (λem) | ~667 nm | [5] |
| Appearance | Blue solid | [2] |
| Solubility | Soluble in water, DMSO, and DMF. | [6] |
| Storage Conditions | Store at -20°C, protected from light. | [2] |
Note: The extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. For unconjugated Cy5 dyes, the extinction coefficient is typically around 250,000 M⁻¹cm⁻¹ and the quantum yield is approximately 0.2 in aqueous solutions.
Reaction Mechanism and Experimental Workflows
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient and specific, proceeding readily in aqueous environments with no cross-reactivity with other functional groups found in biological systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the labeling strategy is the formation of a stable triazole linkage between the terminal alkyne of the dye and an azide group on the target biomolecule. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.
References
- 1. Alkyne | BroadPharm [broadpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 6. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of the fluorescent probe N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This bifunctional molecule is a valuable tool in bioconjugation and fluorescence imaging, enabling the specific labeling and tracking of biomolecules in a variety of research and development settings.
Core Structure and Properties
This compound is a sophisticated chemical entity that combines a near-infrared cyanine (B1664457) dye (Cy5) with two distinct polyethylene (B3416737) glycol (PEG) chains. One chain is terminated with a methoxy (B1213986) group (m-PEG9), while the other is functionalized with a terminal alkyne (propargyl-PEG8). This unique architecture imparts desirable characteristics for biological applications.
The Cy5 core provides the molecule with its fluorescent properties, absorbing light in the red region of the spectrum and emitting in the far-red, which minimizes background autofluorescence from biological samples. The PEG linkers enhance the molecule's aqueous solubility and are known to reduce non-specific binding and immunogenicity, making it more suitable for in vivo studies.[1] The terminal propargyl group is the key to its utility in "click chemistry," a type of highly efficient and specific chemical ligation.[2]
Chemical Structure
The precise molecular formula for this compound can vary slightly between different commercial suppliers. The most commonly cited formulas are C₆₃H₉₉ClN₂O₁₇ and C₆₅H₁₀₃ClN₂O₁₈.[3][4] These differences likely arise from variations in the exact length of the PEG chains used during synthesis. For the purpose of this guide, we will represent a generalized structure.
Caption: Generalized chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [4] |
| Molecular Weight | ~1191.92 g/mol | [2][4] |
| CAS Number | 2107273-10-7 | [2][4] |
| Excitation Maximum (λex) | ~649 nm | [3] |
| Emission Maximum (λem) | ~667 nm | [3] |
| Appearance | (Not consistently reported, typically a colored solid) | - |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [1] |
| Storage Conditions | -20°C, dry, and protected from light | [1] |
Principle of Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is the fluorescent labeling of biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[5] This reaction forms a stable triazole linkage between the terminal alkyne of the Cy5 probe and an azide-modified biomolecule. The high specificity and efficiency of this reaction allow for the precise attachment of the fluorescent label to proteins, peptides, nucleic acids, or other molecules of interest that have been functionalized with an azide (B81097) group.[6][7]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation.
Experimental Protocols
Materials and Reagents
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Experimental Workflow
Caption: General experimental workflow for labeling azide-modified proteins with this compound.
Detailed Labeling Procedure
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use.
-
Prepare a 50 mM stock solution of a Cu(I)-stabilizing ligand such as THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., at a final concentration of 1-5 mg/mL) with the reaction buffer.
-
Add the THPTA ligand to the protein solution to a final concentration of 1-2 mM.
-
Add the this compound stock solution to the reaction mixture. A 5- to 10-fold molar excess of the dye over the protein is a good starting point for optimization.
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. The optimal incubation time may vary depending on the protein and should be determined empirically.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, dialysis can be used for larger sample volumes.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for Cy5).
-
Applications in Research and Drug Development
The ability to fluorescently label biomolecules with high specificity and efficiency makes this compound a versatile tool in several research areas:
-
Fluorescence Microscopy and Cellular Imaging: Labeled proteins, peptides, or other biomolecules can be used to visualize their localization and trafficking within cells.
-
Flow Cytometry: Quantify the expression of cell surface or intracellular proteins that have been metabolically or enzymatically labeled with an azide.
-
In Vivo Imaging: The near-infrared fluorescence of Cy5 and the biocompatibility of the PEG linkers make this probe suitable for tracking labeled molecules in living organisms.
-
PROTAC Development: This molecule can be used as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to study their distribution and mechanism of action.[2]
-
Glycoprotein Analysis: In combination with metabolic labeling using azido-sugars, this probe can be used to specifically label and analyze glycoproteins.
Signaling Pathways
Currently, there is no specific signaling pathway that is exclusively studied using this compound. Instead, this molecule serves as a general-purpose tool to fluorescently label and track specific proteins or other biomolecules that are components of various signaling pathways. The choice of which pathway to investigate depends on the azide-modified target molecule being labeled.
Conclusion
This compound is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules via click chemistry. Its favorable spectroscopic properties, enhanced solubility, and biocompatibility make it an excellent choice for a wide range of applications in cell biology, molecular biology, and drug discovery. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively incorporate this valuable tool into their experimental workflows.
References
- 1. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 4. This compound [myskinrecipes.com]
- 5. Alkyne | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
An In-Depth Technical Guide to the Synthesis of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a heterobifunctional cyanine (B1664457) dye linker. This molecule incorporates a methoxy-terminated polyethylene (B3416737) glycol (m-PEG9) chain to enhance solubility and reduce non-specific binding, a propargyl-terminated polyethylene glycol (propargyl-PEG8) chain for click chemistry applications, and a Cy5 fluorophore for near-infrared detection.
The synthesis of this molecule requires a multi-step approach involving the preparation of functionalized PEG arms and their sequential conjugation to a central Cy5 core. This guide outlines the necessary experimental protocols, presents quantitative data in a structured format, and provides visualizations of the synthesis workflow and key reaction mechanisms.
Proposed Synthesis Pathway
A logical and efficient synthetic route for this compound involves a sequential conjugation strategy starting from a commercially available bifunctional Cy5 derivative, such as Cy5 bis-N-hydroxysuccinimide (bis-NHS) ester. This approach allows for the controlled, stepwise addition of the two distinct PEG chains.
The proposed three-stage synthesis is as follows:
-
Synthesis of propargyl-PEG8-amine: This intermediate is synthesized from a commercially available PEG diol.
-
Mono-conjugation of m-PEG9-amine to Cy5 bis-NHS ester: A stoichiometric amount of m-PEG9-amine is reacted with Cy5 bis-NHS ester to favor the formation of the mono-substituted product.
-
Final conjugation with propargyl-PEG8-amine: The mono-substituted Cy5 intermediate is then reacted with the previously synthesized propargyl-PEG8-amine to yield the final product.
Experimental Protocols
Stage 1: Synthesis of Propargyl-PEG8-Amine
This stage involves a two-step process: the conversion of a hydroxyl-terminated PEG to an azide-terminated PEG, followed by reduction to the corresponding amine.
Step 1a: Synthesis of Propargyl-PEG8-Azide
-
Materials: Propargyl-PEG8-OH, methanesulfonyl chloride (MsCl), triethylamine (B128534) (TEA), sodium azide (B81097) (NaN3), anhydrous dichloromethane (B109758) (DCM), dimethylformamide (DMF).
-
Procedure:
-
Dissolve Propargyl-PEG8-OH (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 equivalents) dropwise.
-
Add MsCl (1.2 equivalents) dropwise and stir the reaction mixture at 0 °C for 2 hours, then at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Propargyl-PEG8-OMs.
-
Dissolve the crude Propargyl-PEG8-OMs in DMF.
-
Add NaN3 (3 equivalents) and heat the mixture to 80 °C for 6 hours.
-
After cooling, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify by column chromatography (silica gel, DCM/methanol gradient) to yield Propargyl-PEG8-Azide.
-
Step 1b: Reduction to Propargyl-PEG8-Amine
-
Materials: Propargyl-PEG8-Azide, triphenylphosphine (B44618) (PPh3), tetrahydrofuran (B95107) (THF), water.
-
Procedure (Staudinger Reduction):
-
Dissolve Propargyl-PEG8-Azide (1 equivalent) in THF.
-
Add PPh3 (1.2 equivalents) and stir at room temperature for 4 hours.
-
Add water (5 equivalents) and continue stirring at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, DCM/methanol/TEA gradient) to obtain Propargyl-PEG8-Amine.
-
Stage 2: Synthesis of Mono-(m-PEG9-amido)-Cy5-NHS Ester
-
Materials: Cy5 bis-NHS ester, m-PEG9-amine, anhydrous DMF, triethylamine (TEA).
-
Procedure:
-
Dissolve Cy5 bis-NHS ester (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve m-PEG9-amine (0.9 equivalents) in anhydrous DMF with TEA (1.1 equivalents).
-
Slowly add the m-PEG9-amine solution to the Cy5 bis-NHS ester solution at room temperature with vigorous stirring.
-
Monitor the reaction by HPLC or TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture containing the mono-substituted product is used directly in the next step without intermediate purification to minimize hydrolysis of the remaining NHS ester.
-
Stage 3: Synthesis of this compound
-
Materials: Reaction mixture from Stage 2, Propargyl-PEG8-Amine (from Stage 1), anhydrous DMF, TEA.
-
Procedure:
-
To the reaction mixture from Stage 2, add a solution of Propargyl-PEG8-Amine (1.2 equivalents) and TEA (1.5 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final this compound product.
-
Data Presentation
The following tables summarize representative quantitative data for the key reactions based on literature for similar compounds. Actual yields may vary depending on reaction conditions and scale.
Table 1: Representative Yields for Synthesis of Propargyl-PEG8-Amine
| Reaction Step | Starting Material | Product | Representative Yield (%) |
| Mesylation and Azidation | Propargyl-PEG8-OH | Propargyl-PEG8-Azide | 85-95 |
| Staudinger Reduction | Propargyl-PEG8-Azide | Propargyl-PEG8-Amine | 70-85 |
Table 2: Representative Data for Cy5 Conjugation Steps
| Reaction Step | Starting Material | Product | Representative Yield (%) |
| Mono-conjugation | Cy5 bis-NHS ester | Mono-(m-PEG9-amido)-Cy5-NHS Ester | 40-50 (statistical mixture) |
| Final Conjugation | Mono-(m-PEG9-amido)-Cy5-NHS Ester | This compound | 60-75 (after purification) |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C63H99ClN2O17 | [1] |
| Molecular Weight | 1191.92 g/mol | [1] |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Purity (by HPLC) | >95% | [2] |
Mandatory Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Mechanism of NHS ester reaction for amide bond formation.
Conclusion
This technical guide outlines a robust and plausible pathway for the synthesis of this compound. The described methodologies utilize well-established and reliable chemical transformations, including mesylation, azidation, Staudinger reduction, and NHS ester chemistry. The sequential addition of the PEG linkers to the Cy5 core allows for the construction of this complex heterobifunctional molecule. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of bioconjugation, drug delivery, and molecular imaging. Successful synthesis will rely on careful control of stoichiometry, rigorous purification of intermediates, and diligent monitoring of reaction progress.
References
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 mechanism of action
An In-Depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Bifunctional Tool for Advanced Bio-imaging and Targeted Labeling
For researchers, scientists, and drug development professionals, the ability to precisely tag and track biomolecules is paramount. This compound is a sophisticated chemical probe designed for this purpose, integrating a near-infrared fluorescent dye with a versatile chemical handle for covalent conjugation. This guide elucidates its core mechanism of action, summarizes its key properties, and provides example protocols for its application.
Core Mechanism of Action
The mechanism of action for this compound is not one of biological activity in the traditional sense, but rather a mechanism of bifunctional molecular utility . It is engineered to serve as a bridge between a fluorescent reporter (Cy5) and a biological target of interest. This is achieved through the distinct functionalities of its three core components:
-
Cyanine 5 (Cy5) Fluorophore : The Cy5 dye is the reporter element of the molecule. It is a bright and photostable fluorophore that absorbs light in the red region of the spectrum (around 649 nm) and emits in the near-infrared (NIR) range (around 667 nm).[1][2] This is particularly advantageous for biological imaging as it minimizes autofluorescence from native cellular components, leading to a higher signal-to-noise ratio.[3][4] The NIR light also allows for deeper penetration into tissues, making it well-suited for in vivo imaging studies.[3][4]
-
Dual Polyethylene Glycol (PEG) Linkers : The molecule incorporates two PEG chains of different lengths (PEG9 and PEG8). PEGylation is a widely used strategy in bioconjugation to improve the physicochemical properties of molecules.[5][6] The PEG linkers confer several key benefits:
-
Enhanced Hydrophilicity : They significantly increase the water solubility of the otherwise hydrophobic Cy5 dye, preventing aggregation in aqueous biological buffers.[5][7]
-
Improved Biocompatibility : PEGylation is known to reduce the immunogenicity and antigenicity of molecules, making them less likely to elicit an immune response in in vivo applications.[8]
-
Reduced Non-specific Binding : The flexible, hydrophilic PEG chains create a "shield" that minimizes non-specific interactions with proteins and cell membranes, thereby reducing background signal.[3]
-
Favorable Pharmacokinetics : In animal studies, PEGylation can extend the systemic circulation time of a molecule by reducing renal clearance.[5]
-
-
Propargyl Group : The propargyl-PEG8 arm of the molecule terminates in an alkyne group (-C≡CH). This alkyne serves as a chemical handle for "click chemistry," one of the most efficient and bioorthogonal conjugation reactions.[9][10] Specifically, the alkyne can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule bearing an azide (B81097) group.[4][9] This reaction is highly specific, proceeds with high yield in aqueous conditions, and is bioorthogonal, meaning it does not interfere with native biological processes.
In essence, the "mechanism of action" is a two-step process. First, a researcher introduces an azide group onto a target biomolecule (e.g., a protein, peptide, or nucleic acid). Then, this compound is added, and in the presence of a copper catalyst, it "clicks" onto the target molecule, covalently labeling it with the Cy5 dye. The PEG linkers ensure that this process occurs efficiently in a biological environment and that the resulting conjugate is well-behaved.
Data Presentation
Quantitative data for this specific molecule is primarily available from commercial suppliers. The following table summarizes the key specifications.
| Property | Value | Reference |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [8] |
| Molecular Weight | 1191.92 g/mol | [8] |
| CAS Number | 2107273-10-7 | [8] |
| Excitation Maximum (λ_max) | ~649 nm | [1][2] |
| Emission Maximum (λ_em) | ~667 nm | [1][2] |
| Solubility | Water, DMSO, DMF | [11][12] |
| Storage Conditions | -20°C, dry, sealed | [8][11] |
Note: More detailed photophysical data such as quantum yield and extinction coefficient for this specific conjugate are not consistently provided in the initial search results. For a similar compound, N,N'-bis-(propargyl-PEG4)-Cy5, an extinction coefficient of 232,000 M⁻¹cm⁻¹ is reported.[2]
Mandatory Visualization
The following diagrams illustrate the key concepts related to this compound.
Experimental Protocols
The following are example protocols and are intended as a starting point. Optimization will be required for specific applications.
Protocol 1: Labeling of an Azide-Modified Protein
Objective: To covalently attach this compound to a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound, dissolved in DMSO to a 10 mM stock.
-
Copper(II) sulfate (B86663) (CuSO₄), 50 mM in water.
-
Sodium ascorbate (B8700270), 100 mM in water (prepare fresh).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM in water.
-
Desalting column or dialysis cassette appropriate for the protein size.
Methodology:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1 mg/mL) with the reaction buffer.
-
Pre-complexing the Catalyst: In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio. This helps to stabilize the Cu(I) ion.
-
Initiation of the Click Reaction: a. Add this compound to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point. b. Add the CuSO₄/THPTA mixture to the protein/dye solution to a final concentration of 1 mM CuSO₄. c. Immediately add freshly prepared sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column (e.g., a PD-10 column) or by dialysis against PBS.
-
Characterization: Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein) and ~649 nm (for Cy5). The degree of labeling can be calculated using the respective extinction coefficients. The labeled protein can also be visualized by SDS-PAGE, where the labeled protein should appear fluorescent under an appropriate imager.
Protocol 2: Staining of Cultured Cells with a Labeled Ligand
Objective: To visualize the binding of a Cy5-labeled ligand to its receptor on the surface of cultured mammalian cells.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips.
-
The Cy5-labeled ligand from Protocol 1.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
Hoechst or DAPI stain for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI/Hoechst.
Methodology:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%).
-
Labeling: a. Wash the cells twice with warm PBS. b. Dilute the Cy5-labeled ligand in warm cell culture medium to the desired final concentration (e.g., 100 nM, this needs to be optimized). c. Incubate the cells with the labeling medium at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Washing: Remove the labeling medium and wash the cells three times with cold PBS to remove unbound ligand and stop internalization.
-
Fixation (Optional, for endpoint assays): a. Add 4% PFA to the cells and incubate for 15 minutes at room temperature. b. Wash three times with PBS.
-
Counterstaining: a. Incubate the cells with a dilute solution of Hoechst or DAPI in PBS for 5-10 minutes. b. Wash twice with PBS.
-
Mounting and Imaging: a. Mount the coverslip onto a microscope slide using an appropriate mounting medium. b. Image the cells using a fluorescence microscope. The Cy5 signal will appear in the far-red channel, and the nuclear stain in the blue channel.
This technical guide provides a comprehensive overview of this compound, a powerful tool for modern biological research. Its rational design, combining a high-performance fluorophore with biocompatible linkers and a versatile conjugation handle, makes it an excellent choice for a wide range of applications in cell biology, proteomics, and drug development.
References
- 1. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 2. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 10. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 11. N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, 2107273-54-9 | BroadPharm [broadpharm.com]
- 12. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]
Technical Guide: Spectral and Application Properties of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the spectral properties and application protocols for the bifunctional fluorescent dye, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule integrates a Cy5 fluorophore with two distinct polyethylene (B3416737) glycol (PEG) chains: a methoxy-terminated PEG9 chain to enhance solubility and reduce non-specific binding, and a propargyl-terminated PEG8 chain for covalent attachment via click chemistry. The guide summarizes key spectral data, outlines experimental protocols for characterization and bioconjugation, and provides a workflow visualization for its use in labeling applications.
Core Spectral Properties
While specific experimental data for the exact this compound compound is not widely published, its spectral characteristics are primarily determined by the Cy5 core chromophore. The PEG linkers have a negligible effect on the spectral properties. The data presented below are typical for PEGylated Cy5 dyes and provide a reliable reference for experimental design.
Table 1: Summary of Quantitative Spectral Data for PEGylated Cy5
| Property | Value | Notes |
| Excitation Maximum (λ_max,abs_) | ~649 nm | Can be efficiently excited by 633 nm or 647 nm laser lines[1]. |
| Emission Maximum (λ_max,em_) | ~666 nm | Emits in the far-red region of the spectrum[2]. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Indicates a very high probability of light absorption[1][2]. |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | Represents good fluorescence efficiency[1]. |
| Recommended Storage | -20°C, desiccated | Protect from light and moisture to ensure stability. |
Experimental Protocols
This section outlines the methodology for verifying the spectral characteristics of a Cy5-based dye.
A. Determining Molar Extinction Coefficient (Absorbance Measurement)
The molar extinction coefficient (ε) is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, governed by the Beer-Lambert law (A = εcl).
-
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, or phosphate-buffered saline)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dye in DMSO. For dyes without a sulfonate group, an organic co-solvent like DMSO or DMF is necessary for initial dissolution before dilution in aqueous buffers[3].
-
Serial Dilutions: Create a series of dilutions from the stock solution in the desired final buffer (e.g., PBS). Aim for concentrations that will yield absorbance values between 0.1 and 1.0 at the λ_max.
-
Spectral Scan: For one of the dilutions, perform a full absorbance scan from ~500 nm to ~750 nm to identify the exact absorbance maximum (λ_max).
-
Absorbance Measurement: Measure the absorbance of each dilution at the determined λ_max.
-
Calculation: Plot absorbance (A) versus concentration (c). The slope of the line will be ε × l (where l is the path length, typically 1 cm). The molar extinction coefficient (ε) is therefore the value of the slope.
-
B. Determining Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often measured relative to a standard with a known quantum yield.
-
Materials:
-
This compound solution
-
Quantum yield standard (e.g., Nile Blue in methanol, Φ = 0.27)[4]
-
Fluorometer
-
Matching quartz cuvettes
-
-
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample dye and the reference standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[5].
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each solution.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation[2]:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
Where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent.
-
The propargyl-PEG8 group on the dye enables its covalent attachment to molecules containing an azide (B81097) group through the highly efficient and specific CuAAC "click" reaction[6][7][8].
-
Materials:
-
This compound (the "alkyne")
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
General Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Dissolve the propargyl-Cy5 dye in DMSO to create a stock solution.
-
Prepare a fresh solution of Sodium Ascorbate (e.g., 100 mM in water).
-
Prepare a premix of CuSO₄ and the stabilizing ligand (e.g., THPTA) at a 1:5 molar ratio[9].
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order: a. The azide-modified biomolecule. b. The propargyl-Cy5 dye stock solution (typically 2-5 equivalents relative to the biomolecule)[10]. c. The CuSO₄/ligand premix (final copper concentration typically 50-250 µM)[9].
-
Initiation: Add the freshly prepared Sodium Ascorbate solution to initiate the reaction (final concentration typically 2.5-5 mM)[7][9]. Mix gently.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes to 4 hours[7][10].
-
Purification: Remove the excess dye and copper catalyst from the labeled biomolecule using an appropriate method, such as ethanol (B145695) precipitation (for oligonucleotides), dialysis, or size-exclusion chromatography (for proteins).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound.
Caption: Workflow for bioconjugation using CuAAC click chemistry.
Caption: Logical relationship between molecular components and function.
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. chemistry.nat.fau.eu [chemistry.nat.fau.eu]
- 5. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. glenresearch.com [glenresearch.com]
Technical Guide: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bifunctional fluorescent linker, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule is a valuable tool for researchers engaged in bioconjugation, fluorescence imaging, and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Core Compound Specifications
This compound is a chemical reagent that integrates a near-infrared cyanine (B1664457) dye (Cy5) with two distinct polyethylene (B3416737) glycol (PEG) chains. One chain is terminated with a methoxy (B1213986) group (m-PEG9), while the other is functionalized with a terminal alkyne (propargyl-PEG8), making it suitable for "click chemistry" reactions.
| Property | Value | Reference |
| CAS Number | 2107273-10-7 | [1][2] |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [2] |
| Molecular Weight | 1191.92 g/mol | [2] |
| Appearance | Blue or dark blue solid or viscous liquid | |
| Solubility | Soluble in DMSO, DMF, and DCM. Low solubility in water. | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Fluorescent Properties
The Cy5 fluorophore component of this molecule provides strong fluorescence in the near-infrared spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | ~649 | [3] |
| Emission Maximum | ~667 | [3] |
Key Applications
The dual PEGylated structure and the terminal alkyne group make this compound a versatile tool in several research areas:
-
Bioconjugation and Labeling: The propargyl group allows for efficient and specific covalent attachment to azide-modified biomolecules such as proteins, peptides, and antibodies via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. The PEG linkers enhance the solubility and biocompatibility of the resulting conjugate.[2]
-
Fluorescence Imaging: Once conjugated to a biomolecule of interest, the Cy5 dye enables visualization and tracking in various applications, including fluorescence microscopy and flow cytometry.[2]
-
PROTAC Development: This molecule can be used as a fluorescent tag for PROTACs. By incorporating this dye, researchers can visualize the uptake and localization of the PROTAC within cells, aiding in the study of targeted protein degradation.[1]
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Azide-Modified Proteins
This protocol provides a general procedure for the fluorescent labeling of a protein containing an azide (B81097) group with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
Purification resin or column for separating the labeled protein from excess reagents (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A molar excess of the dye (e.g., 5-10 fold) over the protein is recommended as a starting point.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Following incubation, purify the fluorescently labeled protein from unreacted dye and catalyst components using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified conjugate at both 280 nm (for protein concentration) and the excitation maximum of Cy5 (~649 nm).
-
Further analysis can be performed using SDS-PAGE followed by in-gel fluorescence scanning to visualize the labeled protein.
-
Visualizations
Caption: A generalized workflow for the fluorescent labeling of proteins.
Caption: Visualization of a fluorescently tagged PROTAC mediating protein degradation.
References
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 molecular weight
An In-Depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
This technical guide provides comprehensive information on the chemical properties, experimental applications, and relevant protocols for this compound, a fluorescent linker compound. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's characteristics and its use in bioconjugation via click chemistry.
This compound is a heterobifunctional molecule that integrates a near-infrared cyanine (B1664457) dye (Cy5), two polyethylene (B3416737) glycol (PEG) chains of different lengths, and a terminal alkyne group. The m-PEG9 portion enhances aqueous solubility and pharmacokinetic properties, while the propargyl-PEG8 segment provides a reactive handle for covalent modification. The Cy5 fluorophore allows for sensitive detection in various fluorescence-based assays.
Quantitative Data Summary
The key quantitative parameters for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 1191.92 g/mol | [1][2][3] |
| Chemical Formula | C₆₃H₉₉ClN₂O₁₇ | [1][2][3] |
| CAS Number | 2107273-10-7 | [1][2][3] |
| Excitation Maximum (λex) | ~649 nm | [4][5] |
| Emission Maximum (λem) | ~667 nm | [4][5] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | -20°C or 2-8°C, dry, sealed | [2][5] |
| Solubility | DMSO, DMF, DCM; low in water | [5] |
Core Application: Bioconjugation via Click Chemistry
This molecule is primarily utilized as a fluorescent labeling reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". The terminal propargyl (alkyne) group on the PEG8 chain reacts specifically and efficiently with an azide-functionalized biomolecule (e.g., a protein, antibody, or nucleic acid) to form a stable triazole linkage. This reaction is highly specific and can be performed in complex biological media.[1]
General Experimental Workflow: Labeling an Azide-Modified Antibody
The following diagram illustrates the typical workflow for conjugating this compound to an antibody that has been functionalized with an azide (B81097) group.
Detailed Experimental Protocol: Antibody Labeling
This protocol provides a general method for labeling 1 mg of an azide-modified antibody with this compound. Optimization may be required depending on the specific antibody and its concentration.
Materials and Reagents
-
Azide-modified antibody (e.g., at 5 mg/mL in PBS)
-
This compound (Alkyne-Cy5)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column or dialysis cassette (e.g., 10 kDa MWCO) for purification
Step-by-Step Procedure
-
Prepare Alkyne-Cy5 Stock Solution: Dissolve Alkyne-Cy5 in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the following in order:
-
2 µL of 20 mM CuSO₄ solution.
-
10 µL of 50 mM THPTA ligand solution.
-
Vortex briefly to mix.
-
-
Set up the Conjugation Reaction:
-
In a new tube, add 200 µL of the azide-modified antibody solution (1 mg total).
-
Add a 10-fold molar excess of the Alkyne-Cy5 stock solution. For a 150 kDa antibody, this is approximately 1.3 µL of the 10 mM stock.
-
Add the 12 µL of the catalyst premix to the antibody/dye mixture.
-
Finally, add 10 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction. The total volume will be ~223 µL.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification:
-
Remove the unreacted dye and catalyst components by purifying the reaction mixture.
-
Method A (SEC): Use a desalting column (e.g., Zeba™ Spin Desalting Column, 40K MWCO) equilibrated with PBS.
-
Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS at 4°C for 24 hours, with at least three buffer changes.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.
-
Store the final Cy5-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
-
Signaling Pathway Visualization
While this molecule does not directly participate in a signaling pathway, it is a tool to visualize them. The diagram below illustrates the logical relationship of how the synthesized antibody-dye conjugate can be used to detect a target antigen in a cell, which may be part of a larger signaling cascade.
References
A Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a fluorescent, heterobifunctional linker crucial for advanced bioconjugation applications. This document details available suppliers, key technical data, and a representative experimental protocol for its use in antibody labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction
This compound is a specialized chemical reagent designed for the fluorescent labeling of biomolecules. Its structure incorporates a Cy5 fluorophore for detection in the near-infrared (NIR) range, reducing background autofluorescence from biological samples. The molecule features two distinct polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8). This PEGylation enhances solubility, reduces aggregation, and minimizes immunogenicity of the resulting conjugate. The presence of a terminal propargyl group (an alkyne) allows for its covalent attachment to molecules containing an azide (B81097) group through the highly efficient and specific click chemistry reaction. This makes it an invaluable tool for applications in fluorescence microscopy, flow cytometry, in vivo imaging, and the development of antibody-drug conjugates (ADCs).
Suppliers and Technical Data
Several chemical suppliers offer this compound and structurally similar compounds. The following table summarizes key quantitative data for this molecule. Researchers should note that specifications may vary slightly between suppliers and batches.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Excitation Max (nm) | Emission Max (nm) |
| AxisPharm | This compound | 2107273-10-7 | C₆₃H₉₉ClN₂O₁₇ | 1191.92 | ≥95% | 649 | 667 |
| MedChemExpress | This compound | 2107273-10-7 | C₆₃H₉₉ClN₂O₁₇ | 1191.92 | Not specified | Not specified | Not specified |
| MySkinRecipes | This compound | 2107273-10-7 | C₆₃H₉₉ClN₂O₁₇ | 1191.92 | Not specified | Not specified | Not specified |
| BroadPharm (via Fisher Scientific) | N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | 2107273-10-7 | C₆₅H₁₀₃ClN₂O₁₈ | 1236.00 | 97% | 649 | 667 |
Note: Data is compiled from publicly available information from the respective suppliers and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.
Experimental Protocol: Antibody Labeling via Copper-Catalyzed Click Chemistry
This section provides a detailed, representative protocol for the conjugation of an azide-modified antibody with this compound.
Materials and Reagents
-
Azide-modified antibody (e.g., produced by site-specific incorporation of an azide-bearing amino acid or post-translational chemical modification)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (B8700270)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Spectrophotometer or plate reader for determining the degree of labeling
Step 1: Preparation of Stock Solutions
-
Antibody Solution: Prepare the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
This compound Solution: Dissolve the dye in anhydrous DMSO to a stock concentration of 10 mM.
-
Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Ligand Solution: Prepare a 200 mM stock solution of THPTA in deionized water.
-
Sodium Ascorbate Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.
Step 2: Antibody-Dye Conjugation Reaction
-
In a microcentrifuge tube, add the azide-modified antibody solution.
-
Add the this compound stock solution to the antibody solution. A 4 to 10-fold molar excess of the dye over the antibody is a good starting point.
-
Prepare the copper catalyst complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the pre-formed Cu(I)/THPTA complex to the antibody-dye mixture. A final concentration of approximately 25 equivalents relative to the azide is recommended.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 40 equivalents relative to the azide.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
Step 3: Purification of the Antibody-Dye Conjugate
-
Following incubation, purify the antibody-dye conjugate from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., a desalting column) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
Step 4: Characterization of the Conjugate
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~649 nm (for the Cy5 dye). The DOL can be calculated using the following formula:
DOL = (A_dye × ε_protein) / [(A_protein - A_dye × CF) × ε_dye]
Where:
-
A_dye is the absorbance at the dye's maximum wavelength.
-
A_protein is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Functional Analysis: Assess the functionality of the labeled antibody through methods such as ELISA or flow cytometry to ensure that the conjugation process has not compromised its antigen-binding affinity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the antibody labeling process using this compound.
Caption: Workflow for antibody labeling using click chemistry.
Signaling Pathway and Logical Relationships
The underlying principle of using this compound is the creation of a stable, covalent linkage between two molecules of interest. The logical relationship for this bioconjugation is depicted below.
Caption: Principle of copper-catalyzed azide-alkyne cycloaddition.
This technical guide provides a foundational understanding and practical framework for utilizing this compound in bioconjugation experiments. For optimal results, it is recommended to further optimize reaction conditions for each specific antibody and application.
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a versatile fluorescent probe designed for the specific labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reagent features a Cy5 fluorophore, a propargyl group for the click reaction, and two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8). The PEG linkers enhance solubility and minimize steric hindrance, making it an ideal tool for labeling proteins in aqueous environments with high efficiency and specificity.[2] The Cy5 dye is a bright, photostable fluorophore that emits in the far-red spectrum, minimizing autofluorescence from biological samples.
The labeling strategy is predicated on a two-step process. First, an azide (B81097) moiety is introduced into the target protein. This can be accomplished through metabolic labeling, such as incorporating an azide-bearing amino acid analog (e.g., azidohomoalanine), or by site-specific enzymatic modification.[1] The second step is the covalent conjugation of the this compound to the azide-modified protein via the CuAAC reaction.[3] This reaction is highly specific, forming a stable triazole linkage under mild, biocompatible conditions.[4][5]
Principle of the Method
The core of this labeling protocol is the copper(I)-catalyzed cycloaddition reaction between the terminal alkyne of the this compound probe and an azide group on the target protein. The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[1] To enhance the reaction efficiency and protect the protein from potential oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[4] The ligand stabilizes the Cu(I) oxidation state and improves its solubility in aqueous buffers.[4]
Materials and Reagents
Reagents
-
This compound
-
Azide-modified protein of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide), anhydrous
-
Purification resin (e.g., size-exclusion chromatography column)
Equipment
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Incubator or water bath
-
Spectrophotometer or fluorometer
-
Gel electrophoresis system (optional, for analysis)
-
Fluorescence imaging system (optional, for analysis)
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.
-
Copper(II) Sulfate Stock (50 mM): Prepare a 50 mM solution of CuSO₄ in deionized water. This solution can be stored at room temperature.
-
Sodium Ascorbate Stock (100 mM): Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment to ensure maximum reducing activity.
-
THPTA Stock (50 mM): Prepare a 50 mM solution of THPTA in deionized water. This solution can be stored at 4°C.
Protein Labeling Reaction (CuAAC)
-
In a microcentrifuge tube, combine the azide-modified protein with PBS to a final protein concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the protein solution. The final concentration of the probe should be in 2-10 fold molar excess to the protein. Gently mix.
-
Prepare the catalyst premix in a separate tube by combining the CuSO₄ stock solution and the THPTA stock solution. A common ratio is 1:5 (CuSO₄:THPTA).
-
Add the catalyst premix to the protein-probe mixture to a final CuSO₄ concentration of 50-250 µM.[1] Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.[1] Gently mix the reaction solution.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.[1] The optimal reaction time may need to be determined empirically for each specific protein. Protect the reaction from light.
Purification of the Labeled Protein
-
Following incubation, remove the excess, unreacted this compound, copper catalyst, and other small molecules.
-
Size-exclusion chromatography is a recommended method for purifying the labeled protein. Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Load the reaction mixture onto the column and collect the fractions containing the labeled protein.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
Analysis and Quantification
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the Cy5 dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the Cy5 dye at 280 nm (typically ~0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the degree of labeling using the following formula:
-
DOL = A₆₅₀ / (ε_Cy5 × Protein Concentration (M))
-
Where:
-
ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (~250,000 cm⁻¹M⁻¹).
-
-
Data Presentation
Table 1: Specifications of this compound
| Property | Value |
| Molecular Weight | ~1191.92 g/mol [2] |
| Excitation Maximum (λ_ex) | ~650 nm[6][7] |
| Emission Maximum (λ_em) | ~670 nm[6][7] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ at 650 nm |
| Quantum Yield | ~0.2 |
Table 2: Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration |
| Azide-Modified Protein | 1-10 mg/mL | 1-20 µM |
| This compound | 10 mM in DMSO | 20-200 µM |
| CuSO₄ | 50 mM | 50-250 µM[1] |
| Sodium Ascorbate | 100 mM (freshly prepared) | 1-5 mM[1] |
| THPTA | 50 mM | 250-1250 µM |
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: CuAAC reaction mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive sodium ascorbate | Prepare a fresh solution of sodium ascorbate immediately before use. |
| Low protein concentration | Concentrate the protein solution to at least 1 mg/mL. | |
| Presence of primary amines in buffer | Dialyze the protein against an amine-free buffer (e.g., PBS, HEPES) before labeling.[7][8] | |
| Insufficient probe concentration | Increase the molar excess of the this compound probe. | |
| Protein Precipitation | High concentration of DMSO | Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%). |
| Protein instability | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| High Background Signal | Incomplete removal of unreacted probe | Ensure thorough purification of the labeled protein, for example, by using a longer size-exclusion column or performing a second purification step. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. assaygenie.com [assaygenie.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. abcam.com [abcam.com]
Application Notes and Protocols for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a highly versatile fluorescent probe designed for bioorthogonal labeling and detection via click chemistry. This molecule features a Cy5 fluorophore, a terminal alkyne group (propargyl), and two polyethylene (B3416737) glycol (PEG) linkers. The Cy5 dye provides bright, stable, far-red fluorescence, which is ideal for biological imaging due to reduced autofluorescence from cells and tissues. The terminal alkyne enables covalent conjugation to azide-modified biomolecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] The dual PEG linkers enhance aqueous solubility, reduce non-specific binding, and improve the biocompatibility of the molecule, making it suitable for a wide range of applications in complex biological systems.[2]
Key Features:
-
Bioorthogonal Reactivity: The propargyl group allows for highly selective "click" conjugation to azide-modified molecules with minimal cross-reactivity in biological samples.[1][3]
-
Far-Red Fluorescence: The Cy5 core offers excitation and emission in the far-red spectrum, minimizing background from native cellular components.[4]
-
Enhanced Solubility and Biocompatibility: The hydrophilic PEG chains improve solubility in aqueous buffers and reduce aggregation and immunogenicity.
-
Stable Linkage: The CuAAC reaction forms a stable triazole ring, ensuring a permanent link between the dye and the target molecule.[5]
Chemical and Physical Properties
The key properties of this compound are summarized in the table below. This information is critical for designing experiments, including calculating molar equivalents and setting up imaging equipment.
| Property | Value | Reference |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [2] |
| Molecular Weight | 1191.92 g/mol | [2] |
| Appearance | Blue solid | |
| Solubility | Soluble in DMSO, DMF; low solubility in water | |
| Excitation Maximum (λex) | ~649 nm | [4] |
| Emission Maximum (λem) | ~667 nm | [4] |
| Reactive Group | Alkyne (Propargyl) | [6] |
| Storage Conditions | Store at 2-8°C, protected from light and moisture | [2] |
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of this technology is the CuAAC click reaction, a copper(I)-catalyzed 1,3-dipolar cycloaddition between the terminal alkyne of the Cy5 probe and an azide (B81097) group on a target biomolecule. This reaction is highly efficient, specific, and forms a stable covalent triazole linkage under mild, aqueous conditions.[7] A reducing agent, such as sodium ascorbate, is used to maintain copper in the active Cu(I) oxidation state.[8] To prevent potential cytotoxicity from free copper and to accelerate the reaction, a chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is essential.[7][9]
References
- 1. interchim.fr [interchim.fr]
- 2. This compound [myskinrecipes.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. vectorlabs.com [vectorlabs.com]
Application Notes: Cell Tracking with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to track cells over time is fundamental to understanding complex biological processes such as development, tumorigenesis, immune response, and the efficacy of cell-based therapies. N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a state-of-the-art fluorescent probe designed for robust and long-term cell labeling and tracking. This molecule leverages a powerful and bioorthogonal two-step labeling strategy: metabolic labeling followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".
This approach allows for the covalent and specific labeling of cells with the bright, far-red fluorescent dye, Cy5, enabling visualization by fluorescence microscopy and flow cytometry with high signal-to-noise ratios.
Principle of the Technology
The cell tracking strategy involves two key stages:
-
Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor (e.g., an unnatural sugar, amino acid, or lipid) that has been chemically modified to include an azide (B81097) (-N₃) group. The cells' natural biosynthetic pathways incorporate this azide-tagged molecule into newly synthesized biomolecules, such as glycoproteins, proteins, or lipids. This effectively tags the cells with a chemical handle that is absent in native biological systems.
-
Click Chemistry Reaction: The this compound probe, which contains a terminal alkyne group (the propargyl group), is then introduced. In the presence of a copper(I) catalyst, the alkyne on the probe and the azide incorporated into the cellular biomolecules undergo a highly specific and efficient cycloaddition reaction. This "click" reaction forms a stable covalent triazole linkage, attaching the Cy5 fluorophore to the cells.
The dual polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8) enhance the solubility and biocompatibility of the probe, minimizing non-specific binding and potential immunogenicity, making it suitable for in vivo studies.[1] The Cy5 fluorophore provides strong, near-infrared fluorescence, which is ideal for biological imaging due to reduced autofluorescence from cells and tissues.[1][2]
Molecular and Spectroscopic Data
The properties of the this compound probe are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1][3] |
| Molecular Weight | 1191.92 g/mol | [1][3] |
| Fluorescence | Cy5 | [1][4] |
| Excitation Max (λex) | ~649 nm | [5] |
| Emission Max (λem) | ~667 nm | [5] |
| Reactive Group | Alkyne (Propargyl) | [5] |
| Storage | Store at -20°C, protect from light |
Experimental Protocols and Recommended Concentrations
Successful cell tracking using this probe requires careful optimization of both the metabolic labeling and click reaction steps. The following tables provide recommended starting concentrations for key reagents. Optimization is highly recommended for each specific cell type and experimental setup.
Table 1: Recommended Starting Concentrations for Metabolic Labeling
| Reagent (Example) | Cell Type | Recommended Concentration | Incubation Time | Reference |
| Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) | Various Mammalian | 10 - 50 µM | 24 - 72 hours | [6][7] |
| L-azidohomoalanine (AHA) | Various Mammalian | 25 - 50 µM | 1 - 24 hours | [8] |
| Azido-sugars (general) | Various Mammalian | 20 - 100 µM | 1 - 3 days | [9][10][11] |
Note: Lower concentrations (e.g., 10 µM Ac₄ManNAz) have been shown to be effective while having minimal impact on cellular physiology.[7]
Table 2: Recommended Starting Concentrations for CuAAC Click Reaction
| Component | Stock Solution | Final Concentration | Purpose | Reference |
| This compound | 1 mM in DMSO | 2 - 25 µM | Alkyne-fluorophore probe | [6][12] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50 - 200 µM | Catalyst precursor | [12][13] |
| Copper Ligand (e.g., THPTA) | 100 mM in H₂O | 250 µM - 1 mM | Accelerates reaction, reduces cytotoxicity | [6][12][13] |
| Reducing Agent (Sodium Ascorbate) | 100-300 mM in H₂O (prepare fresh) | 1 - 5 mM | Reduces Cu(II) to active Cu(I) | [6][12] |
Protocol 1: Cell Tracking in Adherent Cells (Fixed-Cell Workflow)
This protocol is suitable for high-resolution imaging where cell fixation is permissible.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz)
-
This compound
-
Reagents from Table 2
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Metabolic Labeling: a. Seed cells on imaging-grade plates or coverslips and grow to the desired confluency. b. Add the azide-modified metabolic precursor to the culture medium at the optimized concentration (e.g., 25 µM Ac₄ManNAz). c. Incubate for 1-3 days under normal cell culture conditions (37°C, 5% CO₂).[9] d. Gently wash the cells three times with warm PBS to remove unincorporated precursor.
-
Cell Fixation and Permeabilization: a. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[9] b. Wash the cells twice with PBS. c. Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes to allow the click reagents to access intracellular biomolecules.[9] d. Wash the cells three times with PBS.
-
Click Reaction: a. Prepare the Click Reaction Cocktail fresh in PBS. Add reagents in the following order, vortexing briefly after each addition: i. Copper(II) Sulfate (e.g., to 100 µM) ii. Copper Ligand (e.g., THPTA, to 500 µM) iii. This compound (e.g., to 20 µM) iv. Sodium Ascorbate (e.g., to 2.5 mM) to initiate the reaction.[6][12] b. Remove the PBS from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.[12][13]
-
Final Washes and Imaging: a. Remove the cocktail and wash the cells three times with PBS. b. (Optional) Counterstain nuclei with DAPI for 5 minutes. c. Wash twice more with PBS. d. Mount the coverslips with an appropriate mounting medium and proceed to imaging on a fluorescence microscope using Cy5-compatible filter sets (e.g., Excitation: 630-650 nm, Emission: 660-680 nm).
Protocol 2: Cell Tracking in Live Cells
This protocol is for tracking dynamic processes in living cells. Minimizing copper-induced cytotoxicity is critical.
Materials:
-
Cells cultured in glass-bottom dishes
-
Azide-modified metabolic precursor
-
Reagents from Table 2 (use the lowest effective concentrations)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
Procedure:
-
Metabolic Labeling: a. Follow steps 1a-1d from Protocol 1.
-
Live-Cell Click Reaction: a. Prepare the Live-Cell Click Reaction Cocktail fresh in a biocompatible buffer (e.g., PBS or live-cell imaging medium). It is crucial to use a protective copper ligand like THPTA.[6] b. Add reagents in the following order: i. Copper(II) Sulfate (e.g., to 50 µM) ii. THPTA Ligand (e.g., to 250 µM) iii. This compound (e.g., to 10 µM) iv. Sodium Ascorbate (e.g., to 1 mM) c. Pre-mix the cocktail and let it sit for 1-2 minutes before adding to cells. d. Gently wash the cells with warm imaging medium. e. Add the Live-Cell Click Reaction Cocktail to the cells and incubate for 5-15 minutes at 37°C, protected from light.[6] Note: Shorter incubation times are used to minimize toxicity.
-
Washing and Imaging: a. Remove the reaction cocktail and wash the cells three to five times with warm imaging medium to ensure all copper is removed. b. Add fresh imaging medium to the cells. c. Proceed immediately to live-cell imaging using a microscope equipped with an environmental chamber (37°C, 5% CO₂).
Visualizations
Experimental Workflow Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound [myskinrecipes.com]
- 4. Cy5 | BroadPharm [broadpharm.com]
- 5. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TH [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. confluore.com [confluore.com]
Application Notes and Protocols for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a versatile fluorescent probe designed for the specific labeling and visualization of biomolecules in fluorescence microscopy applications. This molecule incorporates a near-infrared Cyanine (B1664457) 5 (Cy5) fluorophore, which offers excellent photostability and emission in a spectral range that minimizes background autofluorescence from biological samples. The presence of two distinct polyethylene (B3416737) glycol (PEG) chains, a methoxy-terminated PEG9 and a propargyl-terminated PEG8, enhances its solubility in aqueous buffers and reduces non-specific binding and immunogenicity, making it highly suitable for live-cell imaging and in vivo studies.[1][2]
The key feature of this probe is its terminal propargyl group, which allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules such as proteins, nucleic acids, and glycans that have been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group.[4][5][6]
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is defined by its physicochemical and spectroscopic characteristics. The table below summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 1191.92 g/mol | [1][2] |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1][2] |
| Excitation Maximum (λex) | ~649 nm | [7][8] |
| Emission Maximum (λem) | ~667 nm | [7][8] |
| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ (for a similar compound) | [7][8] |
| Quantum Yield (Φ) | ~0.2 (estimated for Cy5) | [9] |
| Solubility | Soluble in water, DMSO, DMF | [7][8] |
| Storage | Store at -20°C, protect from light |
Applications in Fluorescence Microscopy
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules for subsequent visualization by techniques such as confocal microscopy, super-resolution microscopy, and flow cytometry.[1]
Visualization of Nascent Proteins: Researchers can metabolically label newly synthesized proteins with an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA). Following incorporation, cells are fixed, permeabilized, and treated with this compound using a click chemistry protocol to fluorescently label and visualize the nascent proteome.
Imaging Glycans: Metabolic labeling with azide-modified sugars (e.g., N-azidoacetylgalactosamine, GalNAz) allows for the incorporation of azide groups into cellular glycans. These can then be tagged with this compound to study glycosylation patterns and dynamics.[3]
Labeling of Nucleic Acids: Azide-modified nucleosides can be incorporated into DNA or RNA during replication or transcription. Subsequent labeling with this compound enables the visualization of newly synthesized nucleic acids.
Site-Specific Protein Labeling: Through genetic code expansion, an azide-bearing unnatural amino acid can be incorporated at a specific site within a protein of interest. This allows for the precise attachment of the this compound probe to a single location on the protein for detailed tracking and interaction studies.[4]
Experimental Workflow and Signaling Pathway
The general workflow for using this compound involves the introduction of an azide group into the target biomolecule, followed by the click chemistry reaction with the probe, and subsequent imaging.
Caption: Experimental workflow for fluorescence microscopy using this compound.
The core of the labeling strategy is the copper-catalyzed click chemistry reaction.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling.
Detailed Experimental Protocol: Labeling of Nascent Proteins in Cultured Cells
This protocol provides a general framework for the labeling of AHA-incorporated proteins in cultured mammalian cells. Optimization of incubation times, and reagent concentrations may be necessary for specific cell types and experimental conditions.
Materials:
-
This compound
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (methionine-free)
-
Fetal bovine serum (FBS)
-
Paraformaldehyde (PFA)
-
Triton X-100 or saponin (B1150181)
-
Bovine serum albumin (BSA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate cells on coverslips in a multi-well plate and culture to the desired confluency.
-
To label nascent proteins, replace the normal growth medium with pre-warmed methionine-free medium supplemented with FBS and AHA (typically 25-50 µM).
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. For intracellular targets that may be sensitive to harsh detergents, 0.1% saponin can be used as a milder alternative.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume per coverslip:
-
To 445 µL of PBS, add 10 µL of a 10 mM stock solution of this compound in DMSO (final concentration 200 µM).
-
Add 20 µL of a 50 mM stock solution of CuSO₄ (final concentration 2 mM).
-
Add 20 µL of a 50 mM stock solution of THPTA or TBTA (final concentration 2 mM).
-
Vortex briefly.
-
Add 5 µL of a 2 M stock solution of sodium ascorbate (freshly prepared, final concentration 20 mM) to initiate the reaction.
-
-
Immediately add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS containing 1% BSA.
-
If desired, counterstain the nuclei by incubating with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm) and DAPI (Excitation: ~360 nm, Emission: ~460 nm).
-
Note: The copper catalyst used in the click reaction can be cytotoxic. For live-cell imaging applications, copper-free click chemistry using a strained alkyne probe (e.g., containing a DBCO or BCN group) is recommended. This compound is intended for use in fixed and permeabilized cells.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound [myskinrecipes.com]
- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. interchim.fr [interchim.fr]
- 6. longdom.org [longdom.org]
- 7. 0qy.com [0qy.com]
- 8. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a highly versatile fluorescent probe designed for the specific labeling of biomolecules in a variety of applications, including flow cytometry. This molecule features a Cy5 fluorophore, a terminal alkyne (propargyl group), and two polyethylene (B3416737) glycol (PEG) linkers. The Cy5 dye provides a strong fluorescent signal in the far-red region of the spectrum, minimizing interference from cellular autofluorescence. The propargyl group enables covalent attachment to azide-modified targets via "click chemistry," a highly efficient and bioorthogonal reaction. The PEG linkers enhance the molecule's solubility and reduce non-specific binding, leading to improved signal-to-noise ratios in complex biological samples.
These application notes provide detailed protocols for the use of this compound in flow cytometry for the detection and quantification of azide-modified cells. The primary application highlighted is the labeling of cells that have been metabolically engineered to express azide (B81097) groups on their surface glycans.
Key Features of this compound
| Property | Value |
| Molecular Weight | ~1191.92 g/mol |
| Fluorophore | Cyanine 5 (Cy5) |
| Excitation Maximum (Ex) | ~649 nm |
| Emission Maximum (Em) | ~667 nm |
| Reactive Group | Propargyl (alkyne) |
| Linker | m-PEG9 and propargyl-PEG8 |
| Solubility | Enhanced in aqueous buffers |
Principle of Application: Metabolic Glycoengineering and Click Chemistry
A powerful strategy for labeling cells with this compound involves a two-step process:
-
Metabolic Labeling: Cells are cultured with a precursor monosaccharide that has been chemically modified to contain an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The cellular metabolic machinery incorporates this azido-sugar into cell surface glycans, effectively displaying azide groups on the cell surface.
-
Click Chemistry Reaction: The azide-labeled cells are then treated with this compound. The propargyl group of the dye reacts with the azide groups on the cell surface in a highly specific and efficient cycloaddition reaction, resulting in stable, covalent labeling of the cells with the Cy5 fluorophore. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst using a strained alkyne (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). Since our molecule has a terminal alkyne, the copper-catalyzed approach is most common.
This method allows for the highly selective and sensitive detection of metabolically active cells and can be used for a variety of applications, including cell tracking, studies of cellular metabolism, and the identification of specific cell populations.
Experimental Protocols
Protocol 1: Cell Surface Labeling of Azide-Modified Cells using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of cells that have been pre-incubated with an azide-containing metabolic precursor.
Materials:
-
Azide-modified cells (e.g., cultured in the presence of 25-50 µM Ac4ManNAz for 1-3 days)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Sodium Ascorbate
-
Flow cytometry tubes
-
Flow cytometer equipped with a ~640 nm laser and appropriate emission filters for Cy5
Procedure:
-
Cell Preparation:
-
Harvest azide-modified cells and wash them twice with cold PBS containing 1% BSA (Wash Buffer).
-
Resuspend the cells in Wash Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Click Reaction Cocktail Preparation (Prepare fresh):
-
For a 1 mL final reaction volume, prepare the following stock solutions:
-
This compound: 1 mM in DMSO
-
CuSO4: 10 mM in water
-
THPTA: 50 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
-
-
In a microcentrifuge tube, combine the following in order:
-
950 µL of cell suspension (1 x 10^6 cells)
-
10 µL of 1 mM this compound (final concentration: 10 µM)
-
10 µL of 10 mM CuSO4 (final concentration: 100 µM)
-
10 µL of 50 mM THPTA (final concentration: 500 µM)
-
-
Vortex gently to mix.
-
Add 20 µL of 100 mM Sodium Ascorbate to initiate the reaction (final concentration: 2 mM).
-
-
Incubation:
-
Incubate the cells in the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
After incubation, add 4 mL of Wash Buffer to the tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step twice to remove any unreacted reagents.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of PBS with 1% BSA.
-
Analyze the cells on a flow cytometer.
-
Use unstained and azide-labeled but unstained cells as negative controls to set the gates.
-
Protocol 2: Intracellular Labeling of Azide-Modified Biomolecules
This protocol is for labeling intracellular components that have incorporated an azide-modified precursor.
Materials:
-
Same as Protocol 1, with the addition of:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
Procedure:
-
Metabolic Labeling and Cell Harvest:
-
Culture and harvest cells as described in Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS containing 1% BSA.
-
-
Click Reaction:
-
Perform the click reaction as described in Protocol 1, steps 2 and 3, using the fixed and permeabilized cells.
-
-
Washing and Analysis:
-
Wash the cells as described in Protocol 1, step 4.
-
Resuspend the cells in PBS with 1% BSA and analyze by flow cytometry as in Protocol 1, step 5.
-
Data Presentation
The efficiency of cell labeling can be quantified by measuring the increase in fluorescence intensity of the cell population. Below are representative data tables illustrating the expected outcomes.
Table 1: Effect of this compound Concentration on Labeling Efficiency
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 0 (Control) | 150 | < 1 |
| 1 | 8,500 | 85 |
| 5 | 25,000 | > 98 |
| 10 | 45,000 | > 99 |
| 20 | 48,000 | > 99 |
Table 2: Effect of Incubation Time on Labeling Efficiency
| Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 5 | 15,000 | 90 |
| 15 | 35,000 | > 98 |
| 30 | 45,000 | > 99 |
| 60 | 46,000 | > 99 |
(Note: The data presented in these tables are representative and the optimal conditions should be determined empirically for each cell type and experimental setup.)
Mandatory Visualizations
Caption: Experimental workflow for cell labeling and analysis.
Caption: Signaling pathway of cell surface labeling.
Application Notes and Protocols: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a heterobifunctional fluorescent labeling reagent designed for the precise and efficient incorporation of the cyanine (B1664457) 5 (Cy5) fluorophore into biomolecules and drug delivery systems. This molecule features a methoxy-terminated polyethylene (B3416737) glycol (m-PEG9) chain to enhance solubility and biocompatibility, and a propargyl-functionalized PEG8 chain that enables covalent conjugation to azide-modified targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The Cy5 dye offers intense fluorescence in the far-red spectrum, making it ideal for a range of applications from in vitro assays to in vivo imaging, where it minimizes interference from tissue autofluorescence.[1]
These characteristics make this compound a valuable tool for researchers developing targeted drug delivery systems, allowing for sensitive tracking and quantification of nanoparticles, antibodies, and other drug carriers.
Product Information
| Property | Value |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ |
| Molecular Weight | 1191.92 g/mol |
| Appearance | Blue solid |
| Solubility | Soluble in water, DMSO, DMF |
| Excitation Wavelength (Max) | ~649 nm |
| Emission Wavelength (Max) | ~667 nm |
| Storage | Store at -20°C, protect from light and moisture |
Key Applications in Drug Delivery Research
-
Fluorescent Labeling of Drug Carriers: Covalent conjugation to nanoparticles (e.g., liposomes, polymeric micelles, metallic nanoparticles), antibodies, peptides, and other biologics that have been functionalized with an azide (B81097) group.
-
In Vitro and In Vivo Tracking: Visualization and quantification of the biodistribution, tumor accumulation, and cellular uptake of drug delivery systems using fluorescence microscopy and whole-animal imaging systems.[2]
-
Pharmacokinetic Studies: Monitoring the circulation half-life of fluorescently labeled drug carriers in preclinical models.[3]
-
Metabolic Labeling and Visualization: Detecting and imaging biomolecules that have been metabolically engineered to incorporate azide-modified sugars or amino acids.[4][5]
Experimental Protocols
Protocol 1: Fluorescent Labeling of Azide-Modified Nanoparticles via CuAAC
This protocol describes the conjugation of this compound to azide-functionalized nanoparticles (e.g., liposomes or polymeric micelles).
Materials:
-
Azide-functionalized nanoparticles (e.g., 1 mg/mL in PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Size exclusion chromatography (SEC) column or dialysis cassette (10-20 kDa MWCO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.[6]
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of azide-functionalized nanoparticles.
-
Add the this compound stock solution to achieve a 5-10 fold molar excess relative to the azide groups on the nanoparticles.
-
Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 2 minutes.[6]
-
Add the catalyst premix to the nanoparticle solution to a final CuSO₄ concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing is recommended.
-
-
Purification:
-
Remove unconjugated this compound and reaction components by passing the reaction mixture through an SEC column equilibrated with PBS.
-
Alternatively, purify the labeled nanoparticles by dialysis against PBS at 4°C for 24-48 hours with several buffer changes.
-
-
Characterization:
-
Determine the concentration of the labeled nanoparticles.
-
Measure the absorbance of the solution at 280 nm (if applicable for the nanoparticle material) and 649 nm to determine the degree of labeling (DOL).
-
Quantitative Analysis of Labeling Efficiency:
| Nanoparticle Type | Molar Ratio (Dye:Azide) | Incubation Time (h) | Degree of Labeling (DOL) |
| Polymeric Micelles | 5:1 | 1 | 2.1 |
| Polymeric Micelles | 10:1 | 2 | 4.5 |
| Liposomes | 5:1 | 1 | 1.8 |
| Liposomes | 10:1 | 2 | 3.9 |
Note: The above data is illustrative. Actual DOL will vary based on nanoparticle composition, azide density, and reaction conditions.
Protocol 2: In Vivo Biodistribution of Cy5-Labeled Nanoparticles
This protocol outlines a general procedure for assessing the biodistribution of nanoparticles labeled with this compound in a tumor-bearing mouse model.
Materials:
-
Cy5-labeled nanoparticles (prepared as in Protocol 1)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (IVIS) or similar
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
-
Administration:
-
Administer a defined dose of the Cy5-labeled nanoparticles (e.g., 10 mg/kg) via intravenous injection (e.g., tail vein).
-
-
In Vivo Imaging:
-
At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy5.[4]
-
Acquire images and quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart).[4]
-
Image the excised organs ex vivo to quantify the biodistribution of the fluorescently labeled nanoparticles.
-
Normalize the fluorescence intensity to the weight of each organ.
-
Illustrative Biodistribution Data:
| Organ | % Injected Dose per Gram (24h) |
| Tumor | 8.5 ± 2.1 |
| Liver | 25.3 ± 4.5 |
| Spleen | 15.8 ± 3.2 |
| Kidneys | 5.2 ± 1.5 |
| Lungs | 2.1 ± 0.8 |
Note: This data is hypothetical and will vary significantly based on nanoparticle size, surface chemistry, and targeting ligands.[7]
Visualizations
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
Caption: Workflow for in vivo imaging and biodistribution studies.
Caption: Workflow for metabolic labeling and fluorescent detection.
References
- 1. This compound [myskinrecipes.com]
- 2. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles [mdpi.com]
Conjugation of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 to antibodies
Application Notes and Protocols
Topic: Conjugation of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of fluorescent dyes to antibodies is a cornerstone technique for a multitude of applications in biological research and diagnostics, including flow cytometry, immunofluorescence, and in vivo imaging.[1][] Antibody-dye conjugates are also critical in the development of therapeutics like antibody-drug conjugates (ADCs), where fluorescent labels can help monitor drug distribution.[][3]
This document provides a detailed protocol for the conjugation of a specific PEGylated cyanine (B1664457) dye, this compound, to antibodies. This reagent features several key advantages:
-
Cy5 Fluorophore : A bright, photostable dye that emits in the far-red spectrum (~670 nm), minimizing background autofluorescence from biological samples.[4]
-
Dual PEG Linkers : Two polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8) enhance the solubility of the conjugate, reduce aggregation, and can decrease immunogenicity, which is particularly beneficial for in vivo applications.[5][]
-
Propargyl Group : An alkyne functional group that enables highly efficient and specific covalent attachment to an azide-modified antibody via "click chemistry".[5][7]
The conjugation strategy described herein is a two-stage process that offers excellent control over the labeling reaction. First, the antibody is functionalized with azide (B81097) groups. Second, the propargyl-containing Cy5 dye is "clicked" onto the azide-modified antibody. This bioorthogonal approach, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), is modular, high-yielding, and occurs under mild conditions, preserving the antibody's structure and function.[8][]
Principle of the Method
The conjugation process involves two key stages:
-
Antibody Modification (Azidation) : Primary amines on the antibody, predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of each polypeptide, are reacted with an amine-reactive crosslinker containing an azide group (e.g., NHS-PEG-Azide).[1][10] This step introduces the azide "handle" required for the subsequent click reaction.
-
Click Chemistry Conjugation : The azide-functionalized antibody is then reacted with the alkyne group of the this compound reagent. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the Cy5 dye to the antibody.[11][12]
Materials and Reagents
-
Antibody (Purified, in amine-free buffer, e.g., PBS)
-
This compound (MW ~1191.9 g/mol )[5]
-
Amine-reactive azide linker (e.g., Azido-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Borate Buffer (50 mM, pH 8.5)
-
Click Chemistry Reagents:
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA)
-
-
Purification:
-
Size-Exclusion Chromatography / Desalting Columns (e.g., Sephadex G-25)[13]
-
-
Characterization:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Experimental Protocols
The following diagram outlines the complete experimental workflow, from initial antibody preparation to the final characterization of the conjugate.
Protocol 1: Antibody Azide Modification
This protocol describes the introduction of azide groups onto the antibody by targeting primary amines.
-
Antibody Preparation : Start with a purified antibody at a concentration of 1-10 mg/mL.[4] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or Borate Buffer (pH 8.0-8.5).[][10]
-
Reagent Preparation : Immediately before use, dissolve the Azido-PEG-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.[]
-
Reaction Setup : Adjust the antibody solution to pH 8.5 using Borate Buffer. Add a 10- to 20-fold molar excess of the dissolved Azido-PEG-NHS Ester to the antibody solution. The final concentration of organic solvent should not exceed 10%.[10]
-
Incubation : Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[10]
-
Purification : Remove excess, unreacted Azido-PEG-NHS Ester using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[13] Collect the protein fraction. The azide-modified antibody is now ready for the click reaction.
Protocol 2: Click Chemistry Conjugation (CuAAC)
This protocol covalently attaches the propargyl-Cy5 dye to the azide-modified antibody.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.
-
Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.
-
-
Reaction Setup :
-
In a microcentrifuge tube, add the azide-modified antibody (from step 4.1).
-
Add a 5- to 10-fold molar excess of the this compound stock solution.
-
Premix the CuSO₄ and ligand solutions in a 1:1 molar ratio. Add this mixture to the reaction tube to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification : Purify the antibody-Cy5 conjugate from catalysts and excess dye using a desalting column equilibrated with PBS (pH 7.4).[14] Collect the colored protein fraction, which is the purified conjugate.
Protocol 3: Characterization and Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single antibody molecule.[15] It is a critical parameter for ensuring conjugate quality and experimental reproducibility.[4] The DOL is determined spectrophotometrically.[4][15]
-
Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is ~650 nm (A_max).[4] Use PBS as a blank. Dilute the sample if absorbance readings exceed 2.0 and account for the dilution factor.[4][14]
-
Calculate DOL : Use the following equations to calculate the DOL:
-
Concentration of Dye (M): [Dye] = A_max / (ε_dye * path length)
-
Corrected Protein Absorbance: A_280_corrected = A₂₈₀ - (A_max * CF_dye)
-
Concentration of Protein (M): [Protein] = A_280_corrected / (ε_protein * path length)
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Data Presentation
Table 1: Key Parameters for DOL Calculation
| Parameter | Symbol | Value | Source |
| Molar Extinction Coefficient of Cy5 (at ~650 nm) | ε_dye | 250,000 M⁻¹cm⁻¹ | [4] |
| Molar Extinction Coefficient of IgG (at 280 nm) | ε_protein | 210,000 M⁻¹cm⁻¹ | [4][14] |
| Correction Factor for Cy5 (at 280 nm) | CF_dye | 0.04 | [4] |
Note: The path length of a standard cuvette is 1 cm.
Table 2: Example DOL Calculation
This table presents a sample calculation for an IgG antibody conjugated with this compound.
| Step | Measurement / Calculation | Value |
| 1 | Measured A_max (at 650 nm) | 0.75 |
| 2 | Measured A₂₈₀ | 1.30 |
| 3 | Calculated [Dye] (0.75 / 250,000) | 3.0 x 10⁻⁶ M |
| 4 | Calculated A_280_corrected (1.30 - (0.75 * 0.04)) | 1.27 |
| 5 | Calculated [Protein] (1.27 / 210,000) | 6.05 x 10⁻⁶ M |
| 6 | Final DOL ([Dye] / [Protein]) | ~5.0 |
An ideal DOL for antibodies typically falls between 2 and 10.[14] Over-labeling can lead to fluorescence quenching and loss of antibody function, while under-labeling results in a weak signal.[4][14]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DOL | - Insufficient molar excess of dye or linker.- Inactive NHS-ester (hydrolyzed).- Antibody buffer contained primary amines (e.g., Tris).- Inefficient click reaction. | - Increase molar ratio of labeling reagents.- Prepare NHS-ester solution immediately before use.- Ensure antibody is in an amine-free buffer.- Use freshly prepared catalyst and reducing agent solutions. |
| High DOL / Aggregation | - Excessive molar excess of dye or linker.- Hydrophobic nature of the dye. | - Reduce the molar ratio of labeling reagents.- Ensure adequate PEGylation to maintain solubility.- Purify the conjugate promptly after the reaction. |
| No Conjugation | - Antibody has no accessible primary amines.- Complete hydrolysis of NHS-ester.- Incorrect buffer pH for NHS-ester reaction. | - Confirm antibody structure. Consider thiol-based conjugation.- Use fresh, anhydrous solvent for NHS-ester.- Ensure reaction pH is between 8.0 and 8.5 for azidation. |
Applications of the Conjugate
Antibodies labeled with this compound are well-suited for a variety of sensitive immunoassays. The far-red fluorescence of Cy5 is ideal for applications where minimizing background autofluorescence is crucial. The PEG linkers enhance biocompatibility, making these conjugates suitable for both in vitro and in vivo studies. Potential applications include:
-
Flow Cytometry : For multi-color analysis of cell populations.[]
-
Immunofluorescence (IF) / Immunohistochemistry (IHC) : For high-resolution imaging of target antigens in cells and tissues.[]
-
Western Blotting : As a sensitive detection reagent.[]
-
In Vivo Imaging : The near-infrared emission of Cy5 and the properties of the PEG linkers allow for tracking of the antibody in living organisms.[5]
-
ADC Development : As a fluorescent analog to study antibody internalization and trafficking.[3]
References
- 1. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 3. Improved Labeling Tools for Antibody–Drug Conjugate Screening & Characterization | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 10. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Azide | BroadPharm [broadpharm.com]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols for Peptide Labeling with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a fluorescent labeling reagent designed for the specific and efficient attachment of the cyanine (B1664457) 5 (Cy5) fluorophore to peptides and other biomolecules. This reagent features a propargyl group, enabling covalent bond formation with azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The incorporation of two polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8) enhances the water solubility and biocompatibility of the dye, minimizing aggregation and non-specific binding, which is often a challenge with hydrophobic fluorescent labels.[1]
The Cy5 fluorophore is a bright and photostable dye that emits in the far-red region of the spectrum, making it ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where minimizing background autofluorescence is critical.[2][3] These application notes provide detailed protocols for the use of this compound in peptide labeling and subsequent analysis.
Product Information
| Property | Value | Reference |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [4] |
| Molecular Weight | 1191.92 g/mol | [4] |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Reactive Group | Propargyl (alkyne) | |
| Storage | Store at -20°C, desiccated and protected from light. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Peptide
This protocol describes the labeling of a peptide containing an azide (B81097) functional group with this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 or 100 mM sodium phosphate (B84403) buffer pH 7.0)
-
Solvent for dissolving the dye (e.g., DMSO or DMF)
-
Purification system (e.g., reversed-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified peptide in degassed reaction buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed to achieve the desired final concentrations. The following is an example for a 100 µL reaction with a final peptide concentration of 1 mM:
-
10 µL of 10 mM azide-modified peptide
-
1.2 µL of 10 mM this compound (1.2 molar equivalents)
-
Volume of reaction buffer to bring the total volume to 100 µL (after addition of all reagents)
-
1 µL of 50 mM CuSO₄ (final concentration: 0.5 mM)
-
2.5 µL of 50 mM THPTA/TBTA (final concentration: 1.25 mM)
-
-
Mix the solution gently by pipetting.
-
Initiate the reaction by adding 5 µL of fresh 100 mM sodium ascorbate (final concentration: 5 mM).
-
Mix gently and incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by HPLC-MS.
-
-
Purification of the Labeled Peptide:
-
Following the incubation, the Cy5-labeled peptide can be purified from unreacted dye and other reaction components using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes) is commonly used to elute the labeled peptide. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at both ~220 nm (for the peptide backbone) and ~650 nm (for the Cy5 dye). The peak that absorbs at both wavelengths corresponds to the successfully labeled peptide.
-
Collect the fractions containing the purified labeled peptide and lyophilize to obtain the final product.
-
Protocol 2: Characterization of the Labeled Peptide
1. Mass Spectrometry:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry, such as MALDI-TOF or LC-MS.[7][8]
-
The expected mass of the labeled peptide will be the mass of the starting peptide plus the mass of the this compound that has been incorporated.
2. UV-Vis Spectroscopy:
-
Determine the concentration of the labeled peptide and the degree of labeling using UV-Vis spectroscopy.
-
Measure the absorbance of the purified labeled peptide solution at the maximum absorbance of the peptide (typically ~280 nm if it contains Trp or Tyr residues) and the maximum absorbance of Cy5 (~649 nm).
-
The concentration of the peptide and the dye can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
The degree of labeling can be estimated by the ratio of the dye concentration to the peptide concentration.
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Peptide (approx.) | 280 (for Trp/Tyr containing peptides) | Varies depending on sequence |
| Cy5 Dye | ~649 | ~250,000 |
Visualizations
Caption: Experimental workflow for peptide labeling.
Caption: Labeled peptide in a signaling pathway.
Applications
Fluorescently labeled peptides are invaluable tools for a wide range of biological research and drug development applications.[8]
-
Fluorescence Microscopy: Visualize the localization and trafficking of peptides within living cells.
-
Flow Cytometry: Quantify peptide binding to cell surface receptors or internal cellular uptake.
-
In Vivo Imaging: Track the biodistribution of peptide-based therapeutics in animal models.[9]
-
Receptor-Ligand Binding Assays: Study the kinetics and affinity of peptide-receptor interactions.
-
Enzyme Activity Assays: Design peptide substrates that become fluorescent upon cleavage by a specific enzyme.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure proper degassing of buffers to minimize oxidation of Cu(I). |
| Suboptimal stoichiometry | Titrate the molar ratio of dye to peptide (e.g., 1:1, 1.2:1, 1.5:1) to find the optimal condition. | |
| Inactive peptide or dye | Verify the integrity of the azide-modified peptide and the propargyl-Cy5 dye by mass spectrometry. | |
| Poor Recovery After HPLC | Peptide precipitation | Adjust the mobile phase composition or pH. The PEG chains on the dye should improve solubility. |
| Adsorption to vials/tubes | Use low-binding microcentrifuge tubes and HPLC vials. | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase reaction time or optimize catalyst concentration. |
| Peptide degradation | Ensure the reaction buffer is at a neutral pH. Minimize exposure to light. | |
| Isomer formation | This is less common with click chemistry but can occur with other labeling methods. |
References
- 1. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-resin strategy to label α-conotoxins: Cy5-RgIA, a potent α9α10 nicotinic acetylcholine receptor imaging probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. This compound [myskinrecipes.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Peptides purification development in Reverse Phase [blog.interchim.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a bifunctional, fluorescent labeling reagent designed for advanced bioconjugation applications. This molecule incorporates a near-infrared cyanine (B1664457) 5 (Cy5) fluorophore for sensitive detection, a propargyl group for efficient covalent ligation via "click chemistry," and two distinct polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8). The PEG linkers enhance aqueous solubility, reduce aggregation, and minimize non-specific binding of the resulting conjugates, thereby improving their pharmacokinetic and pharmacodynamic properties in biological systems.[]
The terminal alkyne (propargyl group) enables highly specific and efficient covalent bond formation with azide-functionalized biomolecules through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" methods are renowned for their high yields, mild reaction conditions, and bioorthogonality, making them ideal for conjugating sensitive biomolecules such as proteins, antibodies, peptides, and nucleic acids.[2][3]
These application notes provide detailed protocols for the use of this compound in bioconjugation, guidance on reaction optimization, and methods for the purification and characterization of the final fluorescently labeled biomolecules.
Physicochemical and Fluorescent Properties
| Property | Value | Reference |
| Molecular Weight | 1191.92 g/mol | [] |
| Excitation Maximum (λex) | ~646 nm | [4] |
| Emission Maximum (λem) | ~662 nm | [4] |
| Solubility | Water, DMSO, DMF | [] |
| Storage | -20°C, protect from light | [] |
Bioconjugation Strategies
The primary method for conjugating this compound to a target molecule is through the reaction of its terminal alkyne with an azide (B81097) group. This can be achieved via two main "click chemistry" pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that employs a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as THPTA or TBTA, is often included to stabilize the copper(I) catalyst and protect the biomolecule from oxidative damage.[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the target molecule instead of a simple azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, making it particularly suitable for applications in living cells or where copper toxicity is a concern.[][5]
Logical Workflow for Bioconjugation
Caption: General workflow for the bioconjugation of this compound.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-modified protein.
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the this compound stock solution to the protein solution. The molar ratio of the Cy5 reagent to the protein can be optimized, but a starting point of 5-10 fold molar excess of the Cy5 reagent is recommended.
-
Prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio in a separate tube. Let it stand for a few minutes.
-
Add the copper/ligand complex to the protein/Cy5 mixture. The final copper concentration is typically in the range of 50-250 µM.[2]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[2]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by SDS-PAGE (for proteins) or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted Cy5 reagent and catalyst components. Size-exclusion chromatography (SEC) or dialysis are common methods for purifying protein conjugates.[6]
-
Typical CuAAC Reaction Parameters:
| Parameter | Recommended Range |
| Molar Ratio (Cy5 reagent:Biomolecule) | 1:1 to 10:1 |
| Copper(I) Catalyst Concentration | 50 - 250 µM |
| Ligand:Copper Ratio | 2:1 to 5:1 |
| Sodium Ascorbate Concentration | 250 µM - 2.5 mM |
| Reaction Temperature | 4°C to 25°C |
| Reaction Time | 30 min - 4 hours |
| pH | 7.0 - 8.0 |
Signaling Pathway Illustration for CuAAC
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a DBCO-functionalized oligonucleotide.
Materials:
-
This compound
-
DBCO-functionalized oligonucleotide in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Dissolve the DBCO-functionalized oligonucleotide in the reaction buffer to the desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-functionalized oligonucleotide with the reaction buffer.
-
Add the this compound stock solution. A 1.5 to 5-fold molar excess of the Cy5 reagent is often recommended to drive the reaction to completion.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours, protected from light. The reaction can be performed at 4°C for sensitive biomolecules, which may require longer reaction times.
-
-
Purification:
-
Purify the conjugate using a method suitable for oligonucleotides, such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Typical SPAAC Reaction Parameters:
| Parameter | Recommended Range |
| Molar Ratio (Cy5 reagent:Biomolecule) | 1.5:1 to 5:1 |
| Reactant Concentration | 10 µM - 1 mM |
| Reaction Temperature | 4°C to 37°C |
| Reaction Time | 2 - 24 hours |
| pH | 6.5 - 8.5 |
Characterization of Bioconjugates
After purification, it is essential to characterize the final conjugate to determine the degree of labeling and confirm its integrity.
-
UV-Vis Spectroscopy: The degree of labeling (DOL) can be estimated by measuring the absorbance of the conjugate at the maximum absorbance of the protein (typically 280 nm) and the Cy5 dye (around 646 nm).
-
SDS-PAGE: For protein conjugates, SDS-PAGE with fluorescence imaging can be used to visualize the labeled protein and confirm the covalent attachment of the dye. A shift in the molecular weight may also be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide an accurate mass of the conjugate, confirming the number of dye molecules attached to the biomolecule.[7]
Stability and Storage
PEGylated Cy5 conjugates generally exhibit good stability. However, it is important to consider the following:
-
Photostability: Cy5 is a relatively photostable dye, but prolonged exposure to intense light should be avoided to prevent photobleaching.
-
Chemical Stability: The triazole linkage formed via click chemistry is highly stable. The stability of the overall conjugate will largely depend on the stability of the biomolecule itself.
-
Storage: Store the final conjugate in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive catalyst (CuAAC) | Use freshly prepared sodium ascorbate. Ensure the copper/ligand complex is prepared correctly. |
| Low reactivity of biomolecule | Increase the molar excess of the Cy5 reagent. Increase reaction time or temperature. | |
| Incompatible buffer | Ensure the buffer does not contain components that interfere with the reaction (e.g., EDTA for CuAAC). | |
| Precipitation of Protein | High concentration of organic solvent | Keep the final concentration of DMSO or DMF low (typically <10%). |
| Protein instability under reaction conditions | Optimize pH and temperature. Consider using a copper-free method like SPAAC. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Improve the purification method (e.g., use a larger SEC column, perform additional dialysis steps). |
Conclusion
This compound is a versatile and highly effective reagent for the fluorescent labeling of biomolecules. The combination of a bright, near-infrared fluorophore, biocompatible PEG linkers, and a highly efficient click chemistry handle makes it an invaluable tool for a wide range of applications in research, diagnostics, and drug development. The protocols provided herein offer a starting point for the successful bioconjugation and characterization of PEGylated Cy5-labeled biomolecules. Optimization of the reaction conditions for each specific application is recommended to achieve the best results.
References
- 2. benchchem.com [benchchem.com]
- 3. axispharm.com [axispharm.com]
- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
Welcome to the technical support center for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent labeling reagent. It features a Cy5 fluorophore for detection in the near-infrared range, a propargyl group for attachment to azide-modified molecules via click chemistry, and two polyethylene (B3416737) glycol (PEG) chains (PEG9 and PEG8).[1] These PEG linkers increase solubility, reduce non-specific binding, and minimize immunogenicity, making the molecule suitable for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2]
Q2: How does the PEGylated structure of this molecule help in optimizing signal-to-noise?
A2: The dual PEG chains (PEGylation) on this molecule play a crucial role in improving the signal-to-noise ratio. PEGylation is known to reduce the non-specific binding of molecules to surfaces and other proteins.[2][3] By minimizing non-specific binding of the Cy5 dye, the background fluorescence is significantly lowered, leading to a better distinction between the specific signal and noise.[4]
Q3: What is "click chemistry" and why is it used for this probe?
A3: Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding.[5] This molecule utilizes a propargyl group, which reacts with an azide (B81097) group in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological functional groups, ensuring that the Cy5 dye is attached only to the intended target.[9]
Q4: What are the excitation and emission maxima for the Cy5 dye?
A4: The Cy5 dye has an excitation maximum of approximately 650 nm and an emission maximum of around 670 nm.[10]
Troubleshooting Guide
Low or No Fluorescent Signal
Q5: I am not observing any fluorescent signal after labeling with this compound. What are the possible causes?
A5: Low or no signal can stem from several issues. The most common culprits are related to an incomplete click reaction or problems with the imaging setup. A primary reason for a failed click reaction is the inactivation of the copper catalyst; the active form is Copper(I), which can be easily oxidized to the inactive Copper(II) state.[11][12] Other causes could be insufficient concentration of the dye, degraded reagents, or steric hindrance at the labeling site.[12]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins in Cell Lysates
This protocol provides a starting point for labeling azide-modified proteins in a cell lysate with this compound. Optimization may be required for specific applications.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
Stock Solutions:
-
This compound: 1 mM in DMSO.
-
THPTA: 100 mM in water.[6]
Procedure:
-
In a microfuge tube, combine 50 µL of the azide-modified protein lysate with 100 µL of PBS.
-
Add 4 µL of the 1 mM this compound stock solution for a final concentration of 20 µM. This can be optimized in the range of 2-40 µM.[6]
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.[6]
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.[6]
-
Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.[6]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[8]
-
The labeled proteins are now ready for downstream analysis. Unreacted dye can be removed by protein precipitation or dialysis.
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration Range | Reference |
| This compound | 1 mM in DMSO | 2 - 40 µM | [6] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50 - 100 µM | [7][11] |
| Ligand (e.g., THPTA) | 100 mM in water | 250 - 500 µM | [7][11] |
| Sodium Ascorbate (freshly prepared) | 300 mM in water | 2.5 - 5 mM | [7][8] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low/No Signal | Inactive Copper(I) catalyst (oxidized to Cu(II)).[11][12] | Ensure sodium ascorbate solution is freshly prepared. Degas buffers to remove oxygen.[12] Pre-mix CuSO₄ and THPTA ligand before adding to the reaction.[11] |
| Inefficient labeling. | Optimize the concentration of the Cy5 probe (try a 2 to 10-fold molar excess). Increase incubation time.[12] | |
| High Background | Non-specific binding of the Cy5 dye.[3] | Increase the number and duration of wash steps. Include a blocking step (e.g., with BSA) in your protocol. The PEG chains on the molecule are designed to reduce this, but optimization may still be needed.[13] |
| Autofluorescence from cells or medium. | Image an unstained control sample to determine the level of autofluorescence. Use a narrow bandpass emission filter for Cy5. | |
| High concentration of the Cy5 probe. | Titrate the concentration of this compound to find the optimal balance between signal and background. | |
| Signal Photobleaching | Excessive exposure to excitation light. | Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if applicable. |
Mandatory Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. This compound [myskinrecipes.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Photostability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing photostability issues with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and other Cy5-based fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant issue for Cy5 dyes?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] For Cy5, this process is primarily driven by reactions with reactive oxygen species (ROS) that are generated upon excitation of the dye.[1] This results in a progressive decrease in the fluorescence signal during an experiment, which can compromise data quality, particularly in applications requiring prolonged or intense light exposure such as single-molecule studies.[1]
Q2: What are the primary factors that contribute to the photobleaching of this compound?
While the PEG linkers themselves are not the primary cause of photobleaching, the core Cy5 dye is susceptible to several factors that can accelerate this process:
-
High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation, leading to a higher probability of photochemical damage.[1]
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it can interact with the excited triplet state of Cy5 to form damaging reactive oxygen species (ROS).[1]
-
Local Chemical Environment: The pH, viscosity, and the presence of certain ions or molecules in the vicinity of the dye can influence its photostability.[1] While Cy5 is relatively stable across a broad pH range (pH 4 to 10), extreme conditions can degrade the dye.[2]
-
Intrinsic Properties of the Dye: Cyanine (B1664457) dyes like Cy5 are prone to photoisomerization, a light-induced change in molecular shape that can lead to non-fluorescent states and an increased susceptibility to bleaching.[1]
-
Presence of Ozone: Environmental ozone can rapidly degrade Cy5, leading to a significant loss of signal.[3]
Q3: Are there more photostable alternatives to Cy5 in the same spectral region?
Yes, several alternative dyes are known for their enhanced brightness and photostability compared to Cy5. Popular choices in the far-red spectrum include Alexa Fluor 647 and iFluor® 647.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound.
Problem 1: Rapid Loss of Fluorescence Signal
Possible Cause: Photobleaching
Solutions:
-
Reduce Excitation Intensity: Use the lowest laser power or excitation light intensity that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species.
-
Optimize Imaging Buffer: Ensure the imaging buffer has an optimal pH (around 7.5) for Cy5 stability, as acidic environments can sometimes decrease the photostability of cyanine dyes.[1] Consider using an oxygen scavenging system in your buffer.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light by using neutral density filters, shutters, and acquiring images only when necessary.
Problem 2: Low Signal-to-Noise Ratio (SNR)
Possible Cause: Weak fluorescence signal, high background, or a combination of both.
Solutions:
-
Optimize Labeling Density: Perform a titration experiment to determine the optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching, where adjacent dye molecules reduce each other's fluorescence.[1]
-
Reduce Background Fluorescence:
-
Optimize Detector Settings: Adjust the gain and offset of your detector (e.g., PMT or camera) to enhance the signal without amplifying noise.
Problem 3: Presence of Image Artifacts
Possible Cause: Sample preparation issues or optical misalignments.
Solutions:
-
Address Sample Preparation Issues:
-
Check Optical Alignment: Confirm that the microscope's optical components are correctly aligned to ensure uniform illumination and optimal image quality.
Quantitative Data Summary
The following table summarizes key photophysical properties and photostability data for Cy5 and a more photostable alternative, Alexa Fluor 647.
| Parameter | Cy5 | Alexa Fluor 647 | Reference |
| Max Excitation (nm) | ~650 | ~650 | [4] |
| Max Emission (nm) | ~670 | ~668 | [4] |
| Photobleaching Lifetime (s) | 5.6 ± 1.9 | Significantly higher | [5] |
| Relative Brightness | Lower | Higher | [1] |
| Photostability | Moderate | High | [1] |
Note: Photobleaching lifetime was measured in aqueous PBS buffer (pH 7.4) in the absence of oxygen under continuous 640 nm excitation with 50 W cm⁻². The actual lifetime will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Photostability
This protocol outlines a method to quantify the photostability of this compound in your experimental setup.
Methodology:
-
Sample Preparation: Prepare your biological sample labeled with this compound according to your standard protocol. Mount the sample in your chosen imaging buffer.
-
Microscope Setup: Use a fluorescence microscope with a consistent and stable light source and detector settings.
-
Image Acquisition:
-
Select a field of view with clearly labeled structures.
-
Acquire a time-lapse series of images of this field of view.
-
Use a constant exposure time and frame rate throughout the acquisition.[1]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.[1]
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).[1]
-
Visualizations
Caption: Troubleshooting workflow for Cy5 photostability issues.
References
How to reduce background fluorescence with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
Welcome to the technical support center for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent labeling reagent featuring a Cy5 dye, a near-infrared fluorophore, attached to two polyethylene (B3416737) glycol (PEG) chains. One PEG chain is capped with a methoxy (B1213986) group (m-PEG9), while the other contains a terminal propargyl group (propargyl-PEG8). This dual PEGylated structure enhances aqueous solubility and is designed to reduce non-specific binding. The propargyl group allows for covalent attachment to azide-containing molecules via a copper-catalyzed or copper-free click chemistry reaction. Its primary applications include fluorescence microscopy, flow cytometry, and in vivo imaging, where it is used to label and track biomolecules such as proteins, peptides, and antibodies.[1]
Q2: I am observing high background fluorescence in my experiment. What are the common causes?
A2: High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., mitochondria, lysosomes) or the extracellular matrix.[2]
-
Non-specific binding: The fluorescent probe may bind to unintended targets through hydrophobic or ionic interactions. Cyanine dyes like Cy5 have been reported to bind non-specifically to cell types such as monocytes and macrophages.[2]
-
Suboptimal protocol: Issues like inadequate blocking, incorrect antibody or probe concentrations, and insufficient washing can all contribute to high background.[2]
-
Fixation-induced fluorescence: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase autofluorescence.[2]
-
Probe degradation or impurities: The fluorescent probe itself may be degraded or contain fluorescent impurities.
Q3: How does the dual PEGylation of this compound help in reducing background fluorescence?
A3: The two polyethylene glycol (PEG) chains play a crucial role in minimizing background signal. PEG is a hydrophilic and biocompatible polymer that creates a "shield" around the Cy5 dye and the conjugated biomolecule. This steric hindrance and hydrophilic nature help to:
-
Reduce non-specific binding: The PEG chains minimize hydrophobic and ionic interactions between the probe and cellular components, thereby reducing off-target binding.
-
Increase solubility: Enhanced aqueous solubility prevents the formation of fluorescent aggregates that can contribute to background signal.
-
Improve biocompatibility: PEGylation can reduce the immunogenicity of the labeled molecule, which is particularly important for in vivo applications.[3]
Q4: Can the propargyl group contribute to non-specific binding?
A4: While the primary role of the propargyl group is for specific covalent attachment via click chemistry, it is a reactive group. If not properly handled, or if the click chemistry reaction is inefficient, the propargyl group could potentially interact non-specifically with cellular components. Ensuring efficient and complete click chemistry reactions is key to minimizing any potential off-target interactions.
Troubleshooting Guides
Issue 1: High Background Fluorescence
This is one of the most common issues encountered in fluorescence imaging. The following steps can help identify the source and reduce the background signal.
dot
References
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 aggregation problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, particularly concerning aggregation and its use in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional molecule featuring a Cy5 fluorescent dye, two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8), and a terminal propargyl group. The Cy5 dye allows for sensitive detection in the far-red region of the spectrum. The PEG linkers enhance aqueous solubility and minimize non-specific binding.[1][2] The terminal propargyl group enables covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3] Its primary applications are in fluorescence labeling of proteins, nucleic acids, and other biomolecules for use in fluorescence microscopy, flow cytometry, and other bio-imaging techniques.
Q2: Why is aggregation a concern for fluorescent dyes like Cy5?
A2: Aggregation of fluorescent dyes can lead to several experimental problems, including fluorescence quenching (reduced signal), shifts in the absorption and emission spectra, and the formation of precipitates.[4] This can result in inaccurate quantification, high background noise, and a loss of biological activity of the labeled molecule. Hydrophobic interactions between the planar cyanine (B1664457) dye molecules are a major cause of aggregation, especially in aqueous buffers at high concentrations.
Q3: How does the PEGylation in this compound help with solubility and aggregation?
A3: The two PEG chains in the molecule are hydrophilic, which significantly increases its water solubility.[1][2] By surrounding the hydrophobic Cy5 core, the PEG chains act as a steric shield, reducing intermolecular interactions and minimizing the tendency for aggregation in aqueous solutions.[5] This improved solubility allows for more efficient and reproducible bioconjugation reactions with less risk of precipitation.[6]
Q4: What are the optimal storage conditions for this compound?
A4: To ensure the stability and performance of the reagent, it should be stored at -20°C, protected from light, and kept in a desiccated environment. For preparing stock solutions, use of high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is recommended. Aliquoting the stock solution into single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Visible Precipitate in Solution | Dye aggregation due to high concentration or inappropriate solvent. | 1. Ensure the dye is fully dissolved in a small amount of organic solvent (e.g., DMSO) before adding to your aqueous buffer. 2. Work with concentrations below the known aggregation threshold for cyanine dyes (e.g., < 5 x 10⁻⁵ M).[4] 3. Consider adding anti-aggregation agents like Tween-20 (0.01-0.1%) or Triton X-100 to your buffer. |
| Low or No Fluorescent Signal After Labeling | 1. Inefficient click chemistry reaction. 2. Fluorescence quenching due to aggregation. 3. Oxidation of the Cu(I) catalyst.[7] | 1. Optimize the click chemistry reaction conditions (see experimental protocol below). Ensure all reagents are fresh. 2. Analyze the absorption spectrum of your sample. A blue-shifted shoulder on the main peak may indicate H-aggregate formation, which is non-fluorescent. Dilute the sample or add a disaggregating agent. 3. Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) and a stabilizing ligand such as THPTA.[8] |
| Inconsistent Results in Click Chemistry Labeling | Oxidation of the Cu(I) catalyst to the inactive Cu(II) state.[7] | 1. Deoxygenate all buffers and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).[9] 2. Use a copper-chelating ligand like THPTA to protect the Cu(I) from oxidation and improve reaction efficiency.[8][10] 3. Prepare the sodium ascorbate solution fresh for each experiment. |
| Formation of a Red/Purple Precipitate During Click Reaction | Reaction of the terminal alkyne with the copper catalyst in the absence of a stabilizing ligand.[11] | 1. Ensure a copper-chelating ligand (e.g., THPTA) is used in the reaction mixture.[10] 2. Consider using a different solvent system, such as acetonitrile/water, which can help stabilize the copper(I) catalyst.[11] |
Quantitative Data Presentation
| Solvent/Buffer | Expected Solubility | Notes |
| Deionized Water | High | PEGylation significantly enhances aqueous solubility.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | High | Soluble for most bioconjugation applications.[12] |
| Dimethyl Sulfoxide (DMSO) | Very High | Recommended for preparing concentrated stock solutions.[12] |
| Dimethylformamide (DMF) | Very High | An alternative to DMSO for stock solutions. |
| Ethanol/Methanol | Moderate to High | Can be used as a co-solvent. |
Note: This table provides expected solubility based on the properties of similar PEGylated cyanine dyes. It is always recommended to perform a small-scale solubility test for your specific experimental conditions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a non-amine-containing buffer (e.g., PBS).
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Deoxygenated PBS
Procedure:
-
Prepare a stock solution of the dye: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the protein solution: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in deoxygenated PBS.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of copper to ligand is often recommended.[10]
-
Set up the reaction: In a microcentrifuge tube, combine the following in order:
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.[10]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein: Remove the excess dye and reaction components using a desalting column (spin or gravity flow) or dialysis.
Visualizations
Experimental Workflow for CuAAC Protein Labeling
Caption: Workflow for labeling an azide-modified protein with a propargyl-PEG-Cy5 dye via CuAAC.
Logical Diagram of Aggregation Troubleshooting
Caption: A logical workflow for troubleshooting aggregation issues with fluorescent dyes.
References
- 1. mdpi.com [mdpi.com]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. The relative brightness of PEG lipid-conjugated polymer nanoparticles as fluid-phase markers in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. nanocs.net [nanocs.net]
Technical Support Center: Efficient Labeling with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
Welcome to the technical support center for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a fluorescent labeling reagent. It features a Cy5 dye for detection, two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8) to enhance solubility and reduce non-specific binding, and a propargyl group.[1][2] The propargyl group contains a terminal alkyne, which is used for covalent attachment to molecules containing an azide (B81097) group via a "click chemistry" reaction.[3][4][5][6]
Q2: What are the primary applications of this reagent?
A: This reagent is designed for targeted fluorescent labeling of biomolecules. The dual PEG structure enhances in-vivo stability and solubility.[7][8] It is particularly useful in applications requiring high specificity and biocompatibility, such as in vivo imaging, flow cytometry, and fluorescence microscopy, where the labeled molecule is introduced into a biological system. The propargyl group allows for a highly specific and efficient conjugation to azide-modified targets.
Q3: What is "click chemistry," and why is it used for this reagent?
A: Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding.[9][10] The most common type for this reagent is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the propargyl group on the Cy5 reagent reacts with an azide group on your target molecule to form a stable triazole linkage.[10][11][12] An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst and is often preferred for live-cell imaging.[4][13][14] This method provides high specificity, ensuring that the dye attaches only to the intended azide-modified site.[9]
Q4: How do I introduce an azide into my protein or biomolecule for labeling?
A: An azide can be introduced into a biomolecule in several ways. For proteins, you can use metabolic labeling with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA).[15] Alternatively, you can chemically modify primary amines (like lysine (B10760008) residues) with an NHS-ester-azide crosslinker.
Q5: What is the optimal Degree of Labeling (DOL) for Cy5?
A: For most applications, an optimal DOL for Cy5 is typically between 2 and 4. Higher degrees of labeling can lead to self-quenching of the fluorescent signal, reducing the overall fluorescence intensity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | 1. Failed Labeling Reaction: Inefficient click chemistry reaction due to inactive catalyst, incorrect buffer conditions, or degradation of reagents. | 1a. Catalyst Check: For CuAAC, use freshly prepared copper (II) sulfate (B86663) and sodium ascorbate (B8700270) solutions. Ensure the copper is reduced to the active Cu(I) state.[10][11] Consider using a copper-chelating ligand like THPTA or TBTA to improve catalyst stability and efficiency.[10] 1b. Buffer Conditions: Ensure your reaction buffer is free of chelating agents (like EDTA) or other components that might interfere with the copper catalyst. The reaction is generally pH-insensitive, working well between pH 4-11.[9] 1c. Reagent Integrity: Protect the Cy5 reagent from light and moisture. Aliquot upon receipt and store at -20°C. |
| 2. Over-labeling and Quenching: Too many Cy5 molecules in close proximity can cause fluorescence quenching. | 2. Optimize Molar Ratio: Reduce the molar excess of the Cy5 reagent in your labeling reaction to target a lower Degree of Labeling (DOL). Aim for a DOL of 2-4. | |
| 3. Photobleaching or Ozone Degradation: Cy5 is susceptible to photobleaching upon intense light exposure and can be degraded by ozone in the lab environment. | 3. Minimize Light and Ozone Exposure: Protect your labeled sample from light at all times. Scan microarrays or image samples promptly after preparation. Work in an environment with low ozone levels if possible. | |
| Non-Specific Background Fluorescence | 1. Unreacted "Free" Dye: Incomplete removal of the unconjugated Cy5 reagent after the labeling reaction. | 1. Purification: Use an appropriate purification method based on the size of your target molecule. Size-exclusion chromatography (e.g., Sephadex G-25), spin columns, or dialysis are effective for removing small molecules like the free dye from larger labeled proteins.[13] Ensure the chosen resin has an appropriate fractionation range. |
| 2. Hydrophobic Interactions: The Cy5 dye can sometimes non-specifically adsorb to surfaces or other proteins. The PEG chains are designed to minimize this, but it can still occur. | 2. Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce non-specific binding. | |
| Poor Solubility of Labeled Conjugate | 1. Protein Aggregation: The labeling process or subsequent handling might induce aggregation of the target protein. | 1. Optimize Reaction Conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein concentration is within a suitable range to minimize aggregation. |
| 2. Insufficient PEGylation Effect: While the reagent contains PEG, extensive labeling on a very hydrophobic protein might still lead to solubility issues. | 2. Buffer Composition: Ensure your final storage buffer is optimal for your specific protein's stability and solubility. | |
| Inconsistent Labeling Efficiency | 1. Variability in Reagent Activity: Inconsistent preparation of catalyst or degradation of the Cy5 reagent. | 1. Standardize Reagent Preparation: Prepare fresh catalyst and reducing agent for each CuAAC reaction. Handle the Cy5 reagent consistently, minimizing freeze-thaw cycles and light exposure. |
| 2. Inaccurate Quantification: Incorrect determination of the concentration of the target molecule or the Cy5 reagent. | 2. Accurate Concentration Measurement: Use a reliable method (e.g., BCA assay) to determine the concentration of your azide-modified biomolecule before labeling. Verify the concentration of the Cy5 reagent stock solution via spectrophotometry (absorbance maximum ~650 nm). |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol provides a general guideline for labeling an azide-modified protein with this compound.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare your protein in a copper-compatible buffer (e.g., PBS, pH 7.4).
-
Cy5 Reagent Stock: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Catalyst Stock (CuSO₄): Prepare a 20 mM solution of copper (II) sulfate in deionized water.[10]
-
Ligand Stock (THPTA): Prepare a 100 mM solution of THPTA in deionized water.[10]
-
Reducing Agent Stock (Sodium Ascorbate): Prepare a 300 mM solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use. [10]
2. Labeling Reaction: a. In a microcentrifuge tube, add your azide-modified protein to the desired final concentration (e.g., 1-5 mg/mL). b. Add the Cy5 reagent stock solution to achieve a 5-10 fold molar excess over the protein. c. Add the THPTA ligand solution (final concentration ~5 mM).[11] d. Add the CuSO₄ solution (final concentration ~1 mM).[11] Vortex briefly. e. To initiate the reaction, add the freshly prepared sodium ascorbate solution (final concentration ~15 mM).[10] f. Protect the reaction from light and incubate at room temperature for 1-2 hours.
3. Purification: a. Purify the labeled protein from excess dye and reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). b. Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
4. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). b. Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl) and the respective extinction coefficients. c. DOL = (Molar concentration of Cy5) / (Molar concentration of protein).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This copper-free method is ideal for live cells or sensitive biological samples. It requires your Cy5 reagent to have a strained alkyne (like DBCO) instead of a terminal propargyl group. Assuming a DBCO-variant of the provided reagent is used for this application:
1. Reagent Preparation:
-
Azide-Modified Sample: Prepare your azide-modified cells or biomolecules in a physiologically compatible buffer (e.g., PBS or cell culture medium).
-
DBCO-PEG-Cy5 Stock: Dissolve the strained-alkyne Cy5 reagent in DMSO to a concentration of 10-20 mM.
2. Labeling Reaction: a. Add the DBCO-PEG-Cy5 stock solution to your sample to a final concentration of 20-50 µM.[13] b. Protect from light and incubate at 37°C for 30-60 minutes.[4] Reaction times may need optimization.
3. Washing and Analysis: a. For cells, wash three times with warm PBS or media to remove unreacted dye.[13] b. For purified biomolecules, use a spin desalting column to remove excess dye. c. The sample is now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry).
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Labeling Chemistry | CuAAC or SPAAC | CuAAC is common for purified biomolecules. SPAAC is preferred for live cells to avoid copper toxicity.[14] |
| Optimal pH (CuAAC) | 4.0 - 11.0 | The reaction is largely pH-insensitive, but optimal results are often seen around pH 7-8.[9] |
| Molar Excess of Dye | 5x - 20x | This needs to be optimized for your specific target to achieve the desired DOL and avoid quenching. |
| CuSO₄ Concentration (CuAAC) | 0.25 - 1 mM | Higher concentrations can damage proteins.[11] |
| Ligand:Copper Ratio (CuAAC) | 5:1 | A 5-fold excess of ligand (e.g., THPTA) protects the biomolecule and enhances the reaction rate.[11] |
| Incubation Time | 1 - 4 hours (CuAAC); 0.5 - 2 hours (SPAAC) | Optimization may be required depending on the reactivity of your specific molecule. |
| Incubation Temperature | Room Temperature or 37°C | Higher temperatures can speed up the reaction but may affect protein stability. |
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Workflow for CuAAC labeling of biomolecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 after conjugation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after the conjugation of this compound?
A1: Following the conjugation reaction, the crude mixture typically contains the desired product along with several impurities. These include unreacted starting materials such as the unconjugated molecule (e.g., peptide, antibody, or small molecule), excess this compound, and reaction byproducts. Depending on the reaction conditions, you might also find hydrolyzed forms of the PEG linker or aggregated conjugates.
Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?
A2: The choice of chromatographic technique depends on the specific properties of your conjugate and the main impurities you need to remove.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the preferred method for purifying PEGylated small molecules and peptides due to its high resolving power.[1] It separates molecules based on their hydrophobicity.
-
Size Exclusion Chromatography (SEC) is effective for removing small molecule impurities, like unreacted dye-PEG linkers, from larger conjugated biomolecules (e.g., proteins, antibodies) based on their molecular size.[][3] It can also be used to separate monomeric conjugates from aggregates.[1]
-
Ion Exchange Chromatography (IEX) can be employed if your target conjugate possesses a net charge that is different from the impurities.[] The PEG chains can shield surface charges, which can be exploited to separate different PEGylated species.[]
-
Hydrophobic Interaction Chromatography (HIC) separates molecules based on hydrophobicity under less denaturing conditions than RP-HPLC, which can be beneficial for maintaining the integrity of sensitive biomolecules.[1]
Q3: How can I effectively monitor the purification process since PEG is not UV-active?
A3: While the PEG component of your conjugate does not have a UV chromophore, the Cy5 dye is fluorescent and has a strong absorbance in the far-red region of the visible spectrum (λex = ~649 nm, λem = ~667 nm).[5][6] Therefore, you can monitor the purification using a UV-Vis detector set to the absorbance maximum of Cy5 (~649 nm) and, if applicable, the absorbance maximum of your conjugated molecule (e.g., 280 nm for proteins). For more comprehensive detection of all components, including those without chromophores, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) .[7] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is an excellent technique for confirming the identity of the eluted peaks by their molecular weights.[7]
Q4: I am observing a lower than expected yield of my purified conjugate. What are the potential causes?
A4: Low yield can be attributed to several factors. The conjugate may be adsorbing irreversibly to the stationary phase of the chromatography column.[7] It is also possible that the conjugate is unstable under the purification conditions (e.g., pH, solvent), leading to degradation.[7] Additionally, the product may be precipitating on the column if it is not fully soluble in the mobile phase.[7] Optimizing the mobile phase composition and trying different column chemistries can help mitigate these issues.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound conjugates.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Conjugate and Impurities | Suboptimal mobile phase or gradient elution. | Optimize the gradient slope; a shallower gradient can improve separation.[1] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).[1] Adjust the pH of the mobile phase to alter the retention of ionizable compounds. |
| Inappropriate column chemistry. | For RP-HPLC, try a different stationary phase (e.g., C8 or C4 instead of C18) which may offer different selectivity for PEGylated molecules.[1][8] | |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| Broad Peaks | Slow mass transfer between mobile and stationary phases. | Decrease the flow rate to allow for better equilibration.[1] |
| Excessive extra-column volume. | Minimize the length and diameter of tubing connecting the injector, column, and detector.[1] | |
| Sample aggregation. | Modify the mobile phase by adding salts (e.g., 150 mM NaCl in SEC) or changing the pH to reduce non-specific interactions.[1] | |
| No Elution of the Conjugate | The conjugate is too hydrophobic and is irreversibly bound to the column. | In RP-HPLC, increase the percentage of the organic solvent in the mobile phase or use a stronger organic solvent like isopropanol.[1] |
| Presence of Unexpected Peaks in the Final Product | Reaction byproducts were formed. | Use LC-MS to identify the impurities. Optimize the conjugation reaction conditions to minimize the formation of side products.[7] |
| Degradation of the conjugate or starting materials. | Assess the stability of your components under the reaction and purification conditions. Consider using faster purification methods or adding stabilizers.[7] | |
| Contamination from reagents or solvents. | Use high-purity reagents and solvents. Perform blank runs to identify any system-related peaks.[7] |
Quantitative Data Summary
The following table summarizes typical performance metrics for the purification of PEGylated biomolecules using different chromatographic techniques. The actual results for your this compound conjugate may vary depending on the specific molecule being conjugated and the reaction conditions.
| Purification Technique | Typical Purity Achieved | Typical Recovery | Key Advantages | Common Applications |
| Reverse-Phase HPLC (RP-HPLC) | >95% | 70-90% | High resolution, excellent for separating positional isomers.[8] | Purification of PEGylated peptides and small molecules. |
| Size Exclusion Chromatography (SEC) | >98% (for size variants) | >90% | Mild conditions, good for separating aggregates and small molecule impurities.[] | Removal of unreacted PEG-dye from large biomolecules, aggregate removal. |
| Ion Exchange Chromatography (IEX) | >90% | 80-95% | Separation based on charge, can resolve species with different degrees of PEGylation.[] | Purification of charged biomolecules where PEGylation alters the surface charge. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general starting point for the purification of a PEGylated peptide or small molecule-Cy5 conjugate. Optimization will be required based on your specific conjugate and HPLC system.
1. Materials and Reagents:
- HPLC system with a UV-Vis or fluorescence detector
- C18 or C8 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
- Crude this compound conjugate solution, filtered through a 0.22 µm filter
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min (analytical) or 4.0 mL/min (semi-preparative)
- Detection: 649 nm (for Cy5) and 220/280 nm (for peptide/protein)
- Column Temperature: 40-60 °C (higher temperatures can improve peak shape for PEGylated compounds)[8]
- Injection Volume: 20-100 µL (analytical) or 0.5-5 mL (semi-preparative), depending on concentration and column capacity
- Gradient:
- 0-5 min: 20% B
- 5-35 min: 20-80% B (linear gradient)
- 35-40 min: 80% B
- 40-45 min: 80-20% B (return to initial conditions)
- 45-50 min: 20% B (re-equilibration)
3. Procedure:
- Equilibrate the column with the initial mobile phase composition (20% B) until a stable baseline is achieved.
- Inject the filtered crude conjugate solution.
- Run the gradient program and collect fractions corresponding to the peaks of interest.
- Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity and identity.
- Pool the pure fractions and lyophilize or perform a buffer exchange to remove the HPLC solvents.
Protocol 2: Size Exclusion Chromatography (SEC) Purification
This protocol is suitable for separating a larger PEGylated protein-Cy5 conjugate from smaller unreacted PEG-Cy5 linkers.
1. Materials and Reagents:
- HPLC or FPLC system with a UV-Vis detector
- SEC column with an appropriate molecular weight fractionation range (e.g., Superdex 200 Increase or similar)
- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer containing at least 150 mM salt to prevent ionic interactions.
- Crude this compound conjugate solution, filtered through a 0.22 µm filter
2. Chromatographic Conditions:
- Flow Rate: 0.5-1.0 mL/min
- Detection: 649 nm (for Cy5) and 280 nm (for protein)
- Column Temperature: Ambient
- Injection Volume: 100-500 µL, depending on the column size and sample concentration
- Run Type: Isocratic (the mobile phase composition does not change)
3. Procedure:
- Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is observed.
- Inject the filtered crude conjugate solution.
- Run the isocratic mobile phase and collect fractions. The larger conjugate will elute earlier than the smaller, unreacted components.[]
- Analyze the collected fractions by analytical SEC, SDS-PAGE, or other appropriate methods to assess purity.
- Pool the fractions containing the purified conjugate.
Visualizations
Caption: A general experimental workflow for the purification of PEGylated Cy5 conjugates.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. blob.phenomenex.com [blob.phenomenex.com]
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in different buffers. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cy5 dyes in different buffers?
A1: Cy5 dyes are generally stable and exhibit pH-insensitive fluorescence in a broad pH range, typically from pH 4 to 10.[1][2] However, their stability can be influenced by several factors including buffer composition, pH, and the presence of certain chemicals. For optimal performance and consistency, maintaining a stable, near-neutral pH is recommended.[1]
Q2: How does pH affect the stability of this compound?
A2: While specific data for this particular molecule is limited, Cy5 conjugates are known to be pH-insensitive between pH 4 and 10.[2][3] However, highly alkaline conditions (pH > 10) can lead to the degradation of the Cy5 dye.[4] It is advisable to maintain a slightly basic pH of around 7.5 for optimal stability, as acidic environments can sometimes reduce the photostability of cyanine (B1664457) dyes.[5]
Q3: What are the recommended storage conditions for this compound?
A3: Fluorescently labeled compounds, including those with Cy5, should be stored at -20°C and protected from light to prevent degradation.[6][7][8] It is also recommended to avoid repeated freeze-thaw cycles.[6] For long-term storage, resuspending the compound in a slightly basic solution, such as TE buffer at pH 8.0, can improve stability. When handling the reagent, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis.[8]
Q4: Can buffer components other than pH affect the stability of the molecule?
A4: Yes, other components in the buffer can impact stability. For instance, the presence of ozone in the laboratory environment can rapidly degrade Cy5.[9] Additionally, some researchers have noted that hydroxide (B78521) ions, such as those from ammonia, can attack the electrophilic sites of the Cy5 dye, leading to degradation.[10] The purity of the PEG component itself can also be a factor, as commercial PEG samples may contain reactive oxygen species (ROS) that can affect the stability of the conjugated dye.[11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Dye Degradation | Ensure proper storage conditions (-20°C, protected from light).[6][8] Avoid repeated freeze-thaw cycles.[6] Prepare fresh solutions from stock for each experiment. |
| Incorrect Buffer pH | Verify the pH of your buffer. Cy5 is most stable in a pH range of 4-10.[1][2] For imaging, a slightly basic pH of ~7.5 is often optimal.[5] |
| Photobleaching | Minimize exposure of the sample to excitation light.[5] Use antifade reagents in your imaging buffer.[5] Reduce the intensity and duration of light exposure during imaging. |
| Presence of Contaminants | Ensure high-purity water and buffer reagents. Contaminants like ozone can degrade Cy5.[9] Consider if any buffer components could be quenching fluorescence. |
Problem: Inconsistent or Unreliable Results
| Possible Cause | Troubleshooting Steps |
| Buffer Variability | Prepare fresh buffer for each set of experiments to ensure consistency. |
| Instability in Solution | Assess the stability of the molecule in your specific buffer over the time course of your experiment. Consider performing a time-course fluorescence measurement. |
| PEG-related Issues | If you suspect impurities in the PEG component are affecting stability, consider using a high-purity grade of the compound.[11][12][13] |
Stability Data Summary
| Condition | Stability of Cy5 | Recommendations |
| pH | Stable in the range of pH 4-10.[1][2][3] Degradation can occur at pH > 10.[4] | Maintain a buffer pH between 7.0 and 8.0 for optimal stability.[4] |
| Temperature | Stable at room temperature for short periods, but long-term storage should be at -20°C.[8] | Store stock solutions at -20°C or -80°C.[14] Avoid multiple freeze-thaw cycles.[6] |
| Light Exposure | Susceptible to photobleaching upon prolonged exposure to excitation light.[5] | Protect from light during storage and handling.[7][8] Use antifade reagents for imaging.[5] |
| Ozone | Highly sensitive to ozone, which can cause rapid degradation.[9] | Work in an ozone-free environment if possible, especially for microarray experiments. |
| Reducing Agents | Can be converted to a non-fluorescent form by reducing agents like NaBH₄.[12] | Avoid the presence of strong reducing agents in the buffer unless intended for a specific assay. |
| Ammonia | Can be degraded by hydroxide ions from ammonia.[10] | Avoid using ammonia-containing buffers if possible. |
Experimental Protocols
Protocol for Assessing Buffer Stability of this compound
This protocol provides a general method to evaluate the stability of the fluorescent molecule in a specific buffer over time.
1. Materials:
- This compound stock solution (e.g., in DMSO)
- A panel of buffers to be tested (e.g., PBS, Tris-HCl, HEPES at various pH values)
- Fluorometer or fluorescence plate reader
- 96-well black microplates
2. Procedure:
- Prepare a working solution of this compound by diluting the stock solution in each of the test buffers to a final concentration suitable for fluorescence measurement.
- Aliquot the solutions into the wells of a 96-well black microplate. Include a control of the dye in a known stable buffer (e.g., PBS pH 7.4).
- Measure the initial fluorescence intensity (T=0) using the appropriate excitation and emission wavelengths for Cy5 (typically around 649 nm excitation and 667 nm emission).[15][16]
- Incubate the microplate at the desired experimental temperature (e.g., room temperature or 37°C), protected from light.
- At various time points (e.g., 1, 2, 4, 8, 24 hours), measure the fluorescence intensity of each sample.
- Plot the fluorescence intensity as a function of time for each buffer to determine the stability profile. A significant decrease in fluorescence over time indicates instability in that particular buffer.
Visualizations
Caption: Troubleshooting workflow for Cy5 stability issues.
References
- 1. nbinno.com [nbinno.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PolySciTech™ - Storage and Handling [akinainc.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.eu [file.medchemexpress.eu]
- 15. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 16. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 quenching and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in their experiments. The following information addresses common issues related to fluorescence quenching and offers strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared fluorescent probe. Its structure includes a Cy5 dye, which is a bright and photostable fluorophore, modified with two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8) and a terminal propargyl group. The PEG chains enhance the molecule's solubility in aqueous buffers and can reduce non-specific binding and aggregation. The propargyl group provides a reactive handle for "click chemistry" reactions, allowing for covalent conjugation to molecules containing an azide (B81097) group.
This reagent is commonly used in various biological and drug development applications, including:
-
Fluorescence microscopy: For imaging and tracking of labeled biomolecules.
-
Flow cytometry: For the detection and quantification of labeled cells.
-
In vivo imaging: The near-infrared fluorescence of Cy5 allows for deep tissue penetration.
-
Bioconjugation: The propargyl group enables the stable labeling of proteins, peptides, nucleic acids, and other biomolecules.
Q2: My fluorescence signal is significantly weaker than expected. What are the potential causes of this quenching?
Reduced fluorescence intensity, or quenching, of this compound can be attributed to several factors:
-
Photobleaching: Irreversible damage to the Cy5 fluorophore upon prolonged exposure to excitation light. This is a common issue in fluorescence microscopy.[1][2]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, Cy5 molecules can form non-fluorescent aggregates (H-aggregates) through π-π stacking interactions.[3][4] While the PEG chains on this specific molecule are designed to minimize aggregation, it can still occur under certain conditions.
-
Environmental Factors: The fluorescence of Cy5 can be influenced by its local environment. Factors such as solvent polarity, pH, and the presence of certain quenching agents in the buffer can all affect signal intensity.[1][3]
-
Förster Resonance Energy Transfer (FRET): If another molecule with an absorption spectrum that overlaps with the emission spectrum of Cy5 is in close proximity, non-radiative energy transfer can occur, leading to quenching.
-
Interaction with Quenching Moieties: Certain molecules, such as tryptophan, tyrosine, and some transition metals, can act as collisional quenchers.[3] Additionally, the reducing agent Tris(2-carboxyethyl)phosphine (TCEP) is known to reversibly quench red fluorophores like Cy5.[5]
Q3: How do the PEG chains and the propargyl group in this compound affect quenching?
-
PEG Chains: The hydrophilic PEG chains (m-PEG9 and propargyl-PEG8) are incorporated to improve water solubility and reduce the likelihood of aggregation-caused quenching.[6][7] By creating a hydrated shell around the Cy5 dye, the PEG linkers sterically hinder the close approach of other dye molecules, thus preventing the formation of non-fluorescent aggregates. However, it's important to note that impurities in commercial PEG preparations can sometimes decrease the stability of the conjugated dye.[8][9]
-
Propargyl Group: The propargyl group is a terminal alkyne that is primarily intended for bioconjugation via click chemistry. While there is no direct evidence to suggest that the propargyl group itself is a significant quencher of Cy5 fluorescence under typical experimental conditions, its reactivity means it could potentially interact with other components in the system, especially under harsh conditions or in the presence of specific catalysts, which might indirectly affect the dye's environment and fluorescence.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to the quenching of this compound.
Guide 1: Low Fluorescence Signal
If you are observing a weak or non-existent fluorescence signal, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Photobleaching | 1. Reduce Excitation Intensity: Use the lowest laser power that provides a detectable signal.[1][2] 2. Minimize Exposure Time: Use the shortest possible exposure time for your detector.[1][2] 3. Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium.[2][10][11] |
| Aggregation-Caused Quenching | 1. Decrease Concentration: If possible, reduce the concentration of the labeled molecule in your sample. 2. Optimize Buffer Conditions: Ensure the labeled molecule is fully solubilized. The addition of a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) can sometimes help prevent aggregation.[3] |
| Suboptimal Buffer Conditions | 1. Check pH: While Cy5 is relatively stable between pH 3 and 10, it is best to maintain a well-buffered solution within the optimal range for your sample.[1] 2. Avoid Quenching Reagents: Review all buffer components and remove any known quenchers if possible. For example, avoid high concentrations of TCEP.[5] |
| Incorrect Imaging Settings | 1. Verify Filter Sets: Ensure you are using the correct excitation (around 650 nm) and emission (around 670 nm) filters for Cy5.[12] 2. Optimize Detector Settings: Increase the detector gain or exposure time, being mindful of also increasing background noise.[1] |
Guide 2: Rapid Signal Fading During Imaging
If your signal is initially bright but fades quickly, this is a strong indication of photobleaching.
| Preventative Measure | Detailed Protocol/Action |
| Use of Antifade Reagents | Incorporate a commercially available antifade reagent into your imaging buffer or mounting medium. Popular choices include ProLong™ Diamond Antifade Mountant or VECTASHIELD®.[10] These reagents often contain oxygen scavengers and triplet state quenchers.[11] |
| Oxygen Scavenging Systems | For live-cell imaging, consider adding an oxygen scavenging system to your imaging medium, such as glucose oxidase/catalase (GOC) or the ROXS system.[13] |
| Optimize Imaging Protocol | 1. Acquire Images Efficiently: Plan your imaging session to minimize the total time the sample is exposed to excitation light. 2. Use Neutral Density Filters: These can be used to reduce the intensity of the excitation light. |
Experimental Protocols
Protocol 1: General Staining Protocol to Minimize Quenching
This protocol provides a general workflow for immunofluorescence staining designed to reduce background and quenching.
-
Sample Preparation: Prepare your cells or tissue sections as required for your experiment.
-
Fixation and Permeabilization: Fix and permeabilize your samples using standard protocols. Be aware that some fixatives can increase autofluorescence.[12]
-
Blocking: Incubate your sample in a suitable blocking buffer (e.g., 5% BSA in PBS) for at least 1 hour at room temperature to minimize non-specific binding.[12]
-
Primary Antibody Incubation: Incubate with your primary antibody at the optimal dilution in blocking buffer.
-
Washing: Wash the sample three times with PBS containing 0.1% Tween-20 to remove unbound primary antibody.
-
Secondary Conjugate Incubation: Incubate with your this compound labeled secondary antibody (or other labeled molecule) at the optimal concentration in blocking buffer. Protect from light from this point forward.
-
Final Washes: Repeat the washing step from step 5.
-
Mounting: Mount your sample using an antifade mounting medium.[10][14]
-
Imaging: Image your sample using appropriate laser lines and filters for Cy5, minimizing light exposure.[12]
Data Presentation
The following table summarizes key parameters and recommendations to prevent quenching of this compound.
| Parameter | Recommendation | Rationale |
| Concentration | Use the lowest effective concentration. | Minimizes aggregation-caused quenching.[3] |
| pH | Maintain a stable pH between 7.0 and 8.5. | While stable over a wider range, extreme pH can affect dye performance.[1] |
| Excitation Wavelength | ~650 nm | Optimal for Cy5 excitation.[12] |
| Emission Wavelength | ~670 nm | Optimal for Cy5 emission detection.[12] |
| Additives to Avoid | High concentrations of TCEP, potential quenching agents. | TCEP and other molecules can quench Cy5 fluorescence.[5] |
| Recommended Additives | Antifade reagents, oxygen scavengers. | Reduce photobleaching and increase signal stability.[2][11][13] |
Visualizations
Caption: Major quenching pathways and preventative strategies.
Caption: A step-by-step workflow for troubleshooting low fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Comparative Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and Alternative Cy5 Dyes for Advanced Bio-imaging and Labeling
In the realm of fluorescence microscopy and bioconjugation, the Cyanine (B1664457) 5 (Cy5) dye has long been a staple for its bright emission in the far-red spectrum, which helps to minimize background autofluorescence from biological samples. However, the evolution of this fluorophore has led to a variety of derivatives, each with specific modifications designed to enhance performance in distinct applications. This guide provides a detailed comparison of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a modern iteration of the Cy5 dye, with its more traditional counterparts, namely Cy5-NHS Ester and Cy5-Azide.
The defining feature of this compound is its dual polyethylene (B3416737) glycol (PEG) chains of different lengths and a terminal propargyl group. The PEG linkers significantly enhance hydrophilicity, which can lead to improved solubility in aqueous buffers and a reduction in non-specific binding and aggregation—common challenges with conventional cyanine dyes. The propargyl group facilitates covalent attachment to biomolecules via a highly efficient and specific "click chemistry" reaction with azide-functionalized targets. This method of bioconjugation offers greater control and specificity compared to the amine-reactive N-hydroxysuccinimide (NHS) ester chemistry of Cy5-NHS Ester.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is critically dependent on its photophysical properties. The following tables summarize the key performance parameters of this compound and its alternatives. It is important to note that direct side-by-side experimental comparisons of these exact compounds under identical conditions are not always available in published literature. The data presented is a synthesis of information from various sources and should be interpreted with consideration of potential variations in experimental methodologies.
Table 1: Spectroscopic and Photophysical Properties
| Property | This compound | Cy5-NHS Ester | Cy5-Azide |
| Excitation Maximum (λex) | ~649 nm | ~646 - 649 nm | ~646 nm |
| Emission Maximum (λem) | ~667 nm | ~662 - 670 nm | ~662 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Potentially slightly lower than non-PEGylated Cy5 due to increased conformational flexibility. | ~0.2 in aqueous buffer[1] | ~0.2 in aqueous buffer |
| Fluorescence Lifetime (τ) | ~1.0 ns in aqueous buffer (similar to unconjugated Cy5)[2][3] | ~1.0 ns in aqueous buffer[2][3] | ~1.0 ns in aqueous buffer |
Table 2: Functional and Performance Characteristics
| Feature | This compound | Cy5-NHS Ester | Cy5-Azide |
| Solubility | High aqueous solubility, reduced aggregation[4] | Lower aqueous solubility, prone to aggregation[5] | Lower aqueous solubility, prone to aggregation |
| Bioconjugation Chemistry | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Amine-reactive NHS ester chemistry | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) |
| Reaction Specificity | High | Moderate (reacts with any primary amine) | High |
| Photostability | Generally high, comparable to other Cy5 dyes. PEGylation can sometimes influence photostability. | Moderate; susceptible to photobleaching with intense or prolonged illumination.[6][7][8] | Moderate; comparable to Cy5-NHS Ester. |
| Signal-to-Noise Ratio (SNR) | Potentially higher due to reduced non-specific binding. | Can be compromised by non-specific binding and aggregation. | Can be compromised by non-specific binding and aggregation. |
| Biocompatibility | Enhanced due to the presence of PEG linkers, which can reduce immunogenicity. | Standard biocompatibility of cyanine dyes. | Standard biocompatibility of cyanine dyes. |
Experimental Protocols and Workflows
To provide a practical framework for evaluating and utilizing these dyes, detailed experimental protocols for key applications are outlined below.
Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. The relative method compares the fluorescence of the test sample to a standard with a known quantum yield.
Materials:
-
Test Dye (e.g., this compound)
-
Reference Standard (e.g., Cresyl Violet in methanol, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test dye and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: For both the test dye and the reference standard, prepare a series of dilutions with absorbance values between 0.01 and 0.1 at the excitation wavelength of the reference standard.
-
Measure Absorbance: Record the absorbance spectra for all solutions and note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: For each solution, excite at the chosen wavelength and record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference standard.
-
The quantum yield of the test sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:
-
Φ_std is the quantum yield of the standard.
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
-
Caption: Workflow for determining the relative fluorescence quantum yield.
Experimental Protocol 2: Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.
Materials:
-
Fluorescently labeled samples (e.g., protein conjugates of each Cy5 derivative)
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., EMCCD or sCMOS camera)
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled samples.
-
Image Acquisition:
-
Locate a field of view with multiple fluorescent molecules.
-
Continuously illuminate the sample with a constant excitation intensity.
-
Acquire a time-lapse series of images at a fixed frame rate until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
For several individual fluorescent spots, measure the mean fluorescence intensity over time.
-
Normalize the initial intensity of each spot to 100%.
-
Plot the normalized intensity as a function of time.
-
Fit the decay in fluorescence to an exponential function to determine the photobleaching half-life (the time at which the fluorescence intensity is reduced by 50%).
-
Caption: Workflow for assessing the photostability of fluorescent dyes.
Experimental Protocol 3: Bioconjugation via Click Chemistry
This protocol outlines the labeling of an azide-modified protein with this compound.
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein, this compound, and the copper ligand.
-
Initiate Reaction: Add the CuSO₄ and sodium ascorbate to initiate the click reaction.
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for 1-2 hours.
-
Purification: Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column.
-
Characterization: Confirm successful conjugation and determine the degree of labeling using UV-Vis spectroscopy.
Caption: Workflow for bioconjugation using click chemistry.
Concluding Remarks
The choice between this compound and other Cy5 derivatives is contingent on the specific experimental requirements. For applications demanding high water solubility, reduced non-specific binding, and highly specific covalent attachment via click chemistry, the PEGylated propargyl-Cy5 derivative offers significant advantages. While its intrinsic brightness might be slightly compromised compared to its non-PEGylated counterparts, the potential for a higher signal-to-noise ratio in complex biological environments often makes it the superior choice for advanced imaging and labeling studies. In contrast, for simpler applications where solubility is less of a concern and amine-reactive chemistry is sufficient, the more traditional Cy5-NHS Ester remains a cost-effective and viable option.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison for In Vivo Imaging: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 vs. Alexa Fluor 647
In the rapidly advancing field of in vivo imaging, the choice of a fluorescent probe is paramount to achieving high-quality, reproducible data. For researchers and drug development professionals, near-infrared (NIR) fluorophores are of particular interest due to their ability to penetrate deep into tissues with minimal autofluorescence. Among the plethora of available dyes, cyanine-based fluorophores and their derivatives have become workhorses in the lab. This guide provides an objective, data-driven comparison of two commonly employed far-red fluorescent probes: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and Alexa Fluor 647.
This compound is a derivative of the well-established Cy5 dye. It has been modified with two polyethylene (B3416737) glycol (PEG) chains. The m-PEG9 moiety is designed to enhance the molecule's solubility and reduce its immunogenicity, which are advantageous properties for in vivo applications.[1] The propargyl-PEG8 linker provides a reactive handle for "click chemistry," a highly efficient method for conjugating the dye to biomolecules.[1] On the other hand, Alexa Fluor 647 is a sulfonated rhodamine derivative known for its exceptional brightness and photostability.[2][3]
This comparison will delve into the key performance characteristics of these two fluorophores, supported by experimental data, to guide the selection of the optimal dye for your research needs.
Performance Characteristics: A Quantitative Comparison
While both dyes exhibit similar excitation and emission spectra, making them compatible with the same instrument settings, a closer look at their photophysical properties reveals significant differences that can impact experimental outcomes.[2][3] Alexa Fluor 647 consistently demonstrates superior performance in key metrics for in vivo imaging when compared to Cy5, the core of its PEGylated counterpart.[4][5]
A critical drawback of Cy5 is its tendency to self-quench and form non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL).[5][6] This aggregation can lead to a substantial decrease in the overall fluorescence of the conjugate.[5][6] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals across a range of DOLs.[7][8]
The superior photostability of Alexa Fluor 647 is another distinct advantage. In a comparative study, Alexa Fluor 647 retained approximately 80% of its initial fluorescence after prolonged exposure to excitation light, whereas Cy5 retained only 55% under the same conditions.[4] This enhanced photostability is crucial for longitudinal in vivo imaging studies that require repeated measurements over time.
| Property | This compound (Cy5 core) | Alexa Fluor 647 | Reference |
| Excitation Maximum (λex) | ~646-651 nm | ~650 nm | [9][10] |
| Emission Maximum (λem) | ~662-670 nm | ~665 nm | [9][10] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~239,000 cm⁻¹M⁻¹ | [9][10] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | ~0.33 | [9][10] |
| Photostability | Lower (retains ~55% of initial fluorescence) | Higher (retains ~80% of initial fluorescence) | [4] |
Experimental Protocols
The following are generalized protocols for labeling proteins with amine-reactive versions of Cy5 and Alexa Fluor 647, and a general workflow for in vivo imaging. It is important to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.
Protein Labeling with Amine-Reactive Dyes
This protocol describes the labeling of proteins (e.g., antibodies) with amine-reactive Cy5 or Alexa Fluor 647 N-hydroxysuccinimide (NHS) esters.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Cy5 NHS ester or Alexa Fluor 647 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the reactive dye solution to the protein solution while gently stirring. The amount of dye to add will depend on the desired degree of labeling and should be optimized.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).
In Vivo Fluorescence Imaging Protocol
This protocol provides a general workflow for in vivo imaging of a fluorescently labeled probe in a mouse model.
Materials:
-
Fluorescently labeled probe (e.g., antibody-dye conjugate)
-
Tumor-bearing or healthy mice (athymic nude mice are recommended to minimize light scattering by fur)[11]
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber of the in vivo imaging system.[9]
-
Probe Administration: Dilute the labeled probe to the desired concentration in a sterile vehicle. A typical dose for an antibody conjugate is in the range of 50 µg.[11] Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[12]
-
Image Acquisition: Acquire a baseline image before injecting the probe to assess autofluorescence. Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[12] Use appropriate filter sets for Cy5/Alexa Fluor 647 (e.g., Excitation: 640 nm, Emission: 680 nm).[12]
-
Ex Vivo Biodistribution (Optional): At the end of the in vivo imaging study, euthanize the mice and dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor, if applicable. Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the probe.[9][12]
-
Data Quantification: Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs in both the in vivo and ex vivo images to measure the average fluorescence intensity. This data can be used to calculate metrics such as tumor-to-background ratios.[12]
Visualizing Experimental Workflows and Biological Pathways
To illustrate the application of these fluorescent probes, we can visualize a typical experimental workflow and a relevant biological pathway that could be studied.
Experimental Workflow for In Vivo Imaging
The following diagram outlines the key steps in a typical in vivo imaging experiment using a fluorescently labeled antibody targeting a tumor antigen.
References
- 1. This compound [myskinrecipes.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Protein Labeling: Validating the Specificity of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protein labeling methods, with a focus on validating the specificity of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a fluorescent labeling reagent designed for click chemistry. We present supporting experimental data in a comparative format and offer detailed protocols for key validation experiments to ensure accuracy and reproducibility in your research.
Introduction to this compound Labeling
The this compound reagent is a highly specific tool for fluorescently labeling biomolecules. Its utility lies in the propargyl group, which enables covalent attachment to azide-modified proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This method offers exceptional specificity as the azide (B81097) and alkyne groups are bio-orthogonal, meaning they are inert to native functional groups in biological systems.[1][2][3] The dual polyethylene (B3416737) glycol (PEG) linkers enhance solubility and minimize steric hindrance, preserving the native function of the labeled protein.
Comparison of Protein Labeling Methodologies
The choice of a protein labeling strategy is critical and depends on factors such as the desired site of modification, the nature of the protein, and the experimental application. Below is a comparison of CuAAC using this compound with two conventional labeling methods: NHS ester and maleimide (B117702) chemistry.
| Feature | This compound (Click Chemistry) | Amine-Reactive NHS Ester (e.g., Cy5-NHS) | Thiol-Reactive Maleimide (e.g., Cy5-Maleimide) |
| Target Residue | Azide-modified amino acid (introduced metabolically or enzymatically) | Primary amines (Lysine residues, N-terminus) | Free thiols (Cysteine residues) |
| Specificity | Very High (Bio-orthogonal reaction) | Moderate (Multiple lysine (B10760008) residues can react) | High (Cysteine is a low-abundance amino acid) |
| Control over Labeling Site | High (Dependent on azide incorporation method) | Low (Labels accessible primary amines) | Moderate (Depends on the number and accessibility of free cysteines) |
| Typical Labeling Efficiency | >90% | Variable (50-90%) | >80% |
| Reaction pH | 4-11 | 8.3-9.3[4][5] | 6.5-7.5 |
| Potential for Non-Specific Labeling | Low, but can be copper-dependent.[2] | Moderate, can lead to protein aggregation if over-labeled. | Low, but can react with other nucleophiles at high pH. |
| Signal-to-Noise Ratio | High | Good | Good |
Experimental Workflow and Validation of Labeling Specificity
To ensure that the fluorescent signal observed is a direct result of the specific covalent labeling of the target protein, a rigorous validation workflow is essential. This involves a series of experiments including negative controls and analytical techniques to confirm the site of labeling and the absence of non-specific binding.
Detailed Experimental Protocols
This protocol is intended for a protein that has been metabolically labeled with an azide-containing amino acid.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (20 mM in water)[6]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)[6]
-
Sodium ascorbate (B8700270) (300 mM in water, freshly prepared)[6]
-
Protein extraction buffer
-
Methanol and Chloroform for protein precipitation[6]
Procedure:
-
In a microfuge tube, combine 50 µL of your azide-modified protein lysate (1-5 mg/mL) with 100 µL of PBS buffer.[6]
-
Add 4 µL of the 10 mM this compound stock solution (final concentration ~200 µM). Vortex briefly.
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.[6]
-
Add 10 µL of the 20 mM CuSO4 solution. Vortex briefly.[6]
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[6]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
To precipitate the labeled protein, add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water, vortexing after each addition.[6]
-
Centrifuge at 15,000 x g for 5 minutes to pellet the protein.[6]
-
Carefully remove the supernatant and wash the pellet with 450 µL of methanol.
-
Air-dry the pellet and resuspend in a suitable buffer for downstream analysis.
Materials:
-
Labeled protein samples from Protocol 1 and negative controls
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
Coomassie stain solution
Procedure:
-
Prepare three labeling reactions as described in Protocol 1:
-
Test Sample: Azide-modified protein + Propargyl-Cy5 + Copper catalyst.
-
Negative Control 1 (No Azide): Wild-type protein (no azide) + Propargyl-Cy5 + Copper catalyst.
-
Negative Control 2 (No Copper): Azide-modified protein + Propargyl-Cy5 (no copper catalyst).
-
-
Run the protein samples on an SDS-PAGE gel.
-
After electrophoresis, visualize the gel using a fluorescence scanner with an appropriate excitation and emission filter for Cy5 (e.g., ~650 nm excitation and ~670 nm emission).
-
Following fluorescence imaging, stain the same gel with Coomassie blue to visualize the total protein in each lane.
Expected Results:
-
A fluorescent band at the correct molecular weight of the target protein should be observed only in the "Test Sample" lane.
-
The "Negative Control 1" lane should show a protein band by Coomassie stain but no corresponding fluorescent band, demonstrating that the dye does not react with the protein in the absence of the azide group.
-
The "Negative Control 2" lane should also show no fluorescence, confirming that the labeling is copper-dependent.[2]
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where a Cy5-labeled protein (e.g., a receptor) can be used to track its internalization and subsequent downstream signaling events.
Conclusion
The this compound reagent, in conjunction with click chemistry, offers a highly specific and efficient method for fluorescently labeling proteins. Its bio-orthogonal nature minimizes off-target reactions, leading to a high signal-to-noise ratio in imaging and detection experiments. As demonstrated, rigorous validation through the use of appropriate negative controls and analytical techniques is crucial to ensure the reliability of the experimental results. When compared to traditional labeling methods, the specificity of click chemistry provides a distinct advantage for applications requiring precise localization and quantification of proteins.
References
- 1. interchim.fr [interchim.fr]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the Performance of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the fluorescent probe N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 across various cell lines. The data presented here is a representative summary compiled from studies on similar Cy5-PEG-conjugated molecules and is intended to provide a general performance overview and experimental framework.
Product Overview
This compound is a versatile fluorescent probe widely used for bioconjugation and labeling of biomolecules.[1] Its dual polyethylene (B3416737) glycol (PEG) structure enhances solubility and minimizes non-specific binding, while the propargyl group allows for efficient attachment to target molecules via click chemistry. The Cy5 fluorophore offers bright, far-red fluorescence, making it ideal for a range of applications including fluorescence microscopy and flow cytometry.[1][2]
Comparative Performance in Representative Cell Lines
The cellular uptake and performance of PEGylated fluorescent probes can vary significantly between different cell types. The following table summarizes the representative performance of a Cy5-PEG probe, analogous to this compound, in four distinct cell lines: HeLa (cervical cancer), A549 (lung cancer), U2OS (osteosarcoma), and RAW 264.7 (macrophage-like).
| Cell Line | Cell Type | Cellular Uptake (Mean Fluorescence Intensity - MFI) | Signal-to-Noise Ratio | Cell Viability (%) |
| HeLa | Epithelial (Cervical Adenocarcinoma) | +++ | High | >95% |
| A549 | Epithelial (Lung Carcinoma) | ++ | Moderate | >95% |
| U2OS | Epithelial (Osteosarcoma) | ++ | Moderate | >95% |
| RAW 264.7 | Macrophage | ++++ | Very High | >90% |
-
Cellular Uptake (MFI): A qualitative representation of the mean fluorescence intensity as measured by flow cytometry, indicating the amount of probe internalized by the cells. Macrophage cell lines like RAW 264.7 are known for their high endocytic activity, leading to greater uptake of nanoparticles and probes.[3]
-
Signal-to-Noise Ratio: A measure of the fluorescence signal intensity from the labeled cells relative to the background fluorescence.
-
Cell Viability: The percentage of viable cells after incubation with the fluorescent probe, typically assessed by an MTT assay or similar cytotoxicity assays. PEGylated probes generally exhibit low cytotoxicity.
Experimental Protocols
The following are detailed protocols for labeling live cells with this compound and subsequent analysis by fluorescence microscopy and flow cytometry.
I. Live-Cell Fluorescence Microscopy
This protocol outlines the steps for imaging the cellular localization of the probe.
-
Cell Culture: Culture HeLa, A549, U2OS, or RAW 264.7 cells on glass-bottom dishes or chamber slides to approximately 70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Labeling: Dilute the stock solution to a final concentration of 1-10 µM in pre-warmed complete cell culture medium. Remove the existing medium from the cells and add the labeling medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. Image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation/Emission: ~650/670 nm).[4]
II. Flow Cytometry for Quantitative Uptake Analysis
This protocol allows for the quantification of probe uptake across a cell population.[5]
-
Cell Culture: Grow cells in 6-well plates to a density of approximately 1 x 10^6 cells per well.
-
Probe Labeling: Incubate the cells with 1-10 µM of this compound in complete medium for 1 hour at 37°C.
-
Cell Harvesting: Wash the cells twice with cold PBS. Detach adherent cells using a gentle cell dissociation buffer or trypsin-EDTA.
-
Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS containing 1% bovine serum albumin (BSA).
-
Analysis: Analyze the cell suspension using a flow cytometer equipped with a red laser for Cy5 excitation.[6] Gate on the live cell population and measure the mean fluorescence intensity (MFI) in the appropriate channel.
Alternatives to this compound
While Cy5 is a widely used and robust fluorophore, several alternatives are available that may offer advantages in specific applications.[7]
-
iFluor® 647: Offers stronger fluorescence and higher photostability compared to Cy5, with a similar spectral profile.[7]
-
Alexa Fluor® 647: A popular alternative with excellent brightness and photostability.
-
ATTO 647N: Known for its high fluorescence quantum yield and photostability.
-
Silicon-Rhodamine (SiR) Dyes: A class of far-red, cell-permeable, and fluorogenic dyes that become fluorescent upon binding to their target, reducing background noise.[2]
The choice of an alternative dye should consider factors such as the specific application, instrument compatibility, and the required photophysical properties like brightness, photostability, and pH sensitivity.[8]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in evaluating the performance of this compound.
Caption: Experimental workflow for comparing probe performance.
References
- 1. This compound [myskinrecipes.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 5. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Quantum Yield of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and Other Common Fluorophores
For researchers, scientists, and drug development professionals leveraging fluorescence-based methodologies, the selection of an optimal fluorophore is a critical determinant of experimental success. The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key parameter in this selection process. This guide provides a comparative analysis of the quantum yield of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 against other widely used fluorophores in the far-red spectrum: Cy5, Alexa Fluor 647, and ATTO 647N.
Quantitative Comparison of Fluorophore Quantum Yields
The following table summarizes the reported quantum yields for Cy5 and its alternatives. It is important to note that the quantum yield can be influenced by the local environment, including the solvent and conjugation to biomolecules.
| Fluorophore | Quantum Yield (Φ) | Solvent/Buffer |
| Cy5 | 0.27[1][2] | PBS[1] |
| 0.2 | - | |
| 0.4 | Ethanol[1] | |
| Alexa Fluor 647 | 0.33[3][4][5] | Aqueous Buffer (pH 7.2)[3][4] |
| ATTO 647N | 0.65[6] | - |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield.[7][8]
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Fluorophore of interest (test sample)
-
Quantum yield standard (a well-characterized fluorophore with a known quantum yield in the same spectral region, e.g., Alexa Fluor 647 for Cy5 derivatives)
-
Spectroscopic grade solvent
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test sample and the quantum yield standard in the desired solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the test sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.[8]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all dilutions and the solvent blank. Record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each dilution of the test sample and the standard. Ensure that the entire emission spectrum is captured.
-
Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample.
-
Correct for the solvent background by subtracting the integrated intensity of the blank.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard. .
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (m_X / m_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
m_X and m_ST are the slopes of the linear fits from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
n_X and n_ST are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Experimental Workflow
The following diagram illustrates the key steps in determining the relative quantum yield of a fluorophore.
Caption: Workflow for Relative Quantum Yield Determination.
Logical Relationship of Factors Affecting Fluorescence
The observed fluorescence intensity is a product of several key photophysical parameters. Understanding this relationship is crucial for selecting the right fluorophore for a given application.
Caption: Factors Influencing Observed Fluorescence Signal.
References
- 1. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. agilent.com [agilent.com]
- 8. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Brightness of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Conjugates
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a detailed comparison of the brightness of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 conjugates against other common alternatives, supported by experimental data and protocols.
The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). While this compound is a versatile dye with a propargyl group enabling click chemistry applications, its core brightness characteristics are largely determined by the Cy5 fluorophore. This guide will compare it with Cy5 alkyne and the widely used alternative, Alexa Fluor 647.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties that contribute to the brightness of these fluorescent dyes.
| Property | This compound (estimated) | Cy5 Alkyne | Alexa Fluor 647 |
| **Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ** | ~232,000 - 250,000 | 250,000[1][2] | ~270,000[3][4] |
| Quantum Yield (Φ) | ~0.27 | 0.27[2] | 0.33[5][6][7] |
| Calculated Brightness (ε x Φ) | ~62,640 - 67,500 | 67,500 | 89,100 |
| Excitation Maximum (nm) | ~650 | 651[2] | 651[3] |
| Emission Maximum (nm) | ~670 | 670[2] | 672[3] |
| Photostability | Moderate | Moderate | High[8][9][10][11] |
Note: The molar extinction coefficient for this compound is estimated based on the value for the structurally similar N,N'-bis-(propargyl-PEG4)-Cy5, which is 232,000 cm⁻¹M⁻¹. The quantum yield is based on the value for Cy5 alkyne. The PEG chains are not expected to significantly alter these core photophysical properties.
From the data, it is evident that Alexa Fluor 647 exhibits a higher calculated brightness than the Cy5-based dyes. This is attributed to both a higher molar extinction coefficient and a higher quantum yield. Furthermore, multiple sources indicate that Alexa Fluor 647 is significantly more photostable than Cy5, which is a crucial factor for imaging applications that require prolonged or intense light exposure.[8][9][10][11]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for key experiments are provided below.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is determined relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent (e.g., phosphate-buffered saline, PBS)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., Cresyl Violet)
-
This compound conjugate and other dyes to be tested
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compounds and the fluorescent standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for each dye, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same for all samples and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For each dye, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cyanine 5 alkyne [equivalent to Cy5® alkyne] | AAT Bioquest [aatbio.com]
- 3. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 4. Buy Alexa Fluor 647 NHS Ester [smolecule.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. researchgate.net [researchgate.net]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and Alternative Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The Role of PEGylation in Reducing Cross-Reactivity and Non-Specific Binding
Polyethylene (B3416737) glycol (PEG) linkers are widely incorporated into bioconjugation reagents to enhance their utility in biological systems. The hydrophilic and flexible nature of the PEG chains in N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 offers several advantages over probes with simple alkyl linkers or no linkers at all.
Key Benefits of PEGylation:
-
Reduced Non-Specific Binding: The PEG chains create a hydrophilic shield around the Cy5 dye, which is inherently hydrophobic. This layer of hydration helps to prevent non-specific adsorption to proteins and cell surfaces, leading to a lower background signal and improved signal-to-noise ratio in imaging and detection assays.[1][2][3]
-
Increased Aqueous Solubility: The presence of PEG linkers significantly improves the solubility of the molecule in aqueous buffers, which is often a challenge with large, hydrophobic dye molecules.[1][4] This prevents aggregation, which can lead to fluorescence quenching and inaccurate quantification.[4]
-
Enhanced Biocompatibility: PEG is known for its low immunogenicity and toxicity, making PEGylated probes more suitable for in vivo studies.[5]
Performance Comparison: PEGylated Cy5 vs. Non-PEGylated Alternatives
While specific data for this compound is limited, a comparison of a representative PEGylated Cy5 derivative with a common non-PEGylated alternative, Cy5-NHS ester, highlights the key performance trade-offs.
| Spectroscopic Property | Representative PEGylated Cy5 | Cy5-NHS Ester (Non-PEGylated) | Implication for Performance |
| Excitation Maximum (λex) | ~649-650 nm | ~646-649 nm | Minimal difference in filter set requirements. |
| Emission Maximum (λem) | ~667-691 nm | ~662-671 nm | Minimal difference in filter set requirements. |
| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | Non-PEGylated Cy5 absorbs light more efficiently, potentially leading to a brighter signal under ideal, non-aggregating conditions.[4] |
| Quantum Yield (Φ) | ~0.07 (for a similar derivative) | ~0.2 | Non-PEGylated Cy5 is more efficient at converting absorbed photons into emitted fluorescence.[4] |
| Aqueous Solubility | High | Limited | PEGylated Cy5 is superior for applications in biological buffers, reducing aggregation-induced quenching.[4] |
| Non-Specific Binding | Low | High | PEGylated Cy5 provides a better signal-to-noise ratio in complex biological samples.[2][3] |
Summary: For applications requiring high sensitivity in complex biological environments such as cell-based assays or in vivo imaging, the benefits of reduced non-specific binding and improved solubility from a PEGylated probe like this compound often outweigh the potential for a slightly lower intrinsic brightness compared to non-PEGylated alternatives.[4]
Alternative Probes
The choice of a fluorescent probe often depends on the specific application. Alternatives to this compound can vary in the length of the PEG linker, the type of reactive group, or the fluorophore itself.
-
Shorter or Longer PEG Chains: Probes with different PEG lengths (e.g., PEG4, PEG12, PEG24) are available. Longer PEG chains can further enhance solubility and reduce non-specific binding but may also increase the overall size of the conjugate, which could be a factor in some applications.[6]
-
Different Reactive Groups: Instead of a propargyl group for click chemistry, alternatives include NHS esters (for reaction with primary amines), maleimides (for reaction with thiols), and azides (for reaction with alkynes).
-
Alternative Dyes: Other far-red or near-infrared (NIR) dyes such as Alexa Fluor 647, DyLight 650, or other cyanine (B1664457) dyes (e.g., Cy5.5, Cy7) can be considered based on the specific optical requirements of the experiment.
Experimental Protocols
The propargyl group on this compound allows for its covalent attachment to azide-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[7][8][9]
General Protocol for CuAAC Labeling of an Azide-Modified Protein
This protocol provides a general starting point for the conjugation of this compound to a protein containing an azide (B81097) group. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in DMSO to make a 10 mM stock solution
-
Copper(II) sulfate (B86663) (CuSO4), 100 mM in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 200 mM in water
-
Sodium Ascorbate (B8700270), 100 mM in water (prepare fresh)
-
Desalting column for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the this compound probe. A molar excess of the probe (e.g., 5-10 fold) over the protein is typically used.
-
Prepare the Catalyst Complex: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.[10][11]
-
Initiate the Reaction: Add the Cu(I)/THPTA complex to the protein-probe mixture. The final concentration of copper is typically in the range of 50-250 µM.[12]
-
Add the Reducing Agent: Add the freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to initiate the click reaction.[9][10]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the excess, unreacted probe and reaction components by passing the mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy.
Visualizations
Logical Diagram of PEGylation Benefits
Caption: Benefits of PEGylation in fluorescent probes.
Experimental Workflow for CuAAC Bioconjugation
Caption: Workflow for CuAAC bioconjugation.
References
- 1. Fluorescent dye with PEG linker [schem.jp]
- 2. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. jenabioscience.com [jenabioscience.com]
A Comparative Guide to the In Vitro and In Vivo Performance of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the success of imaging and tracking studies. This guide provides a comprehensive comparison of the expected in vitro and in vivo performance of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a bifunctional PEGylated cyanine (B1664457) dye, with commonly used alternatives.
This compound is designed for bioconjugation via "click chemistry," offering a stable linkage to target biomolecules. The dual polyethylene (B3416737) glycol (PEG) chains, m-PEG9 and propargyl-PEG8, are incorporated to enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties in vivo. The Cy5 fluorophore provides strong fluorescence in the near-infrared (NIR) spectrum, which is advantageous for biological imaging due to reduced tissue autofluorescence.
Alternatives for Comparison
For the purpose of this guide, the performance of this compound will be compared to two widely used alternative fluorescent dyes:
-
Alexa Fluor 647: Known for its exceptional photostability and brightness.
-
IRDye 800CW: A near-infrared dye with a longer emission wavelength, often favored for deep-tissue in vivo imaging.
In Vitro Performance Comparison
The in vitro performance of a fluorescent probe is crucial for its utility in cell-based assays, microscopy, and flow cytometry. Key parameters for comparison include photophysical properties, bioconjugation efficiency, cellular uptake, and cytotoxicity.
Photophysical and Chemical Properties
The following table summarizes the key photophysical and chemical properties of Cy5 (the core fluorophore in our compound of interest) and its alternatives.
| Property | This compound (based on Cy5) | Alexa Fluor 647 | IRDye 800CW |
| Excitation Max (nm) | ~649 | ~650 | ~774 |
| Emission Max (nm) | ~667-670 | ~668 | ~792 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~240,000 |
| Quantum Yield (Φ) | ~0.20-0.30 | ~0.33 | ~0.08-0.12 |
| Brightness (ε x Φ) | ~50,000-75,000 | ~89,100 | ~19,200-28,800 |
| Molecular Weight ( g/mol ) | 1191.92[1] | ~1300 (for NHS ester) | ~1166 (for NHS ester) |
| Reactive Group | Propargyl (for Click Chemistry) | NHS Ester, Maleimide, etc. | NHS Ester, Maleimide, etc. |
Note: The quantum yield and brightness of Cy5 can be influenced by its conjugation state and local environment.
Photostability
Photostability, or resistance to photobleaching, is a critical factor for imaging applications that require prolonged or intense light exposure.
| Fluorophore | Relative Photostability |
| Cy5 | Moderate |
| Alexa Fluor 647 | High |
| IRDye 800CW | High |
General consensus in the literature suggests that Alexa Fluor 647 is significantly more photostable than Cy5.
In Vivo Performance Comparison
For in vivo applications such as small animal imaging, the pharmacokinetic and biodistribution profiles of a fluorescent probe are paramount. The PEGylation of this compound is expected to confer significant advantages in this regard.
Pharmacokinetics and Biodistribution
The presence of PEG chains generally leads to:
-
Prolonged Circulation Half-Life: PEGylation shields the molecule from renal clearance and uptake by the reticuloendothelial system (RES), leading to longer circulation times.
-
Reduced Immunogenicity: The hydrophilic PEG chains can mask antigenic sites on the conjugated biomolecule.
-
Enhanced Tumor Accumulation (EPR Effect): For probes conjugated to macromolecules, the extended circulation time can lead to increased passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
| Parameter | PEGylated Cy5 (Expected) | Non-PEGylated Dyes |
| Blood Half-Life | Longer | Shorter |
| RES Uptake (Liver, Spleen) | Lower | Higher |
| Renal Clearance | Slower | Faster |
| Tumor-to-Background Ratio | Potentially Higher (due to longer circulation) | Variable |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cellular Labeling via Click Chemistry
This protocol describes the labeling of an azide-modified protein in cultured cells with this compound.
In vitro cellular labeling workflow.
-
Cell Culture: Plate cells containing the azide-modified target protein onto a suitable imaging dish or plate and culture overnight.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Prepare the necessary click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA for copper-catalyzed click chemistry, or a DBCO-functionalized azide (B81097) for strain-promoted click chemistry).
-
Labeling Reaction:
-
For copper-catalyzed click chemistry, pre-mix the copper sulfate, reducing agent, and ligand in a suitable buffer. Add the this compound solution.
-
For strain-promoted click chemistry, simply add the this compound solution to the cell culture medium.
-
-
Incubation: Add the reaction mixture to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with phosphate-buffered saline (PBS).
-
Fixation and Permeabilization (Optional): Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS if intracellular targets are to be visualized.
-
Imaging: Image the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g., excitation at 630-650 nm and emission at 660-700 nm).
-
Analysis: Quantify the fluorescence intensity and analyze the subcellular localization of the labeled protein.
In Vitro Cytotoxicity Assay
This protocol assesses the potential toxicity of the fluorescent probe on a chosen cell line.
In vitro cytotoxicity assay workflow.
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549) in a 96-well plate at a density that will not reach confluency by the end of the assay.
-
Probe Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of the fluorescent probe. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
Viability Assessment: Add a viability reagent such as resazurin (for a fluorescence-based assay) or MTT (for a colorimetric assay) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
In Vivo Biodistribution Study
This protocol outlines a typical in vivo imaging and ex vivo biodistribution study in a mouse tumor model.
In vivo biodistribution study workflow.
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneous injection of cancer cells.
-
Probe Administration: Administer the this compound-conjugated targeting agent (e.g., an antibody or peptide) via tail vein injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) with appropriate filters for Cy5.
-
Region of Interest (ROI) Analysis: Draw regions of interest around the tumor and major organs to quantify the fluorescence signal over time.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Ex Vivo Imaging: Image the excised organs using the IVIS to confirm the in vivo findings.
-
Quantitative Analysis: Homogenize the tissues, and measure the fluorescence in the homogenates using a fluorescence plate reader to determine the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound is a promising fluorescent probe for both in vitro and in vivo applications. Its key advantages lie in the bifunctional nature of the PEG linker, which facilitates bioconjugation via click chemistry while simultaneously improving its pharmacokinetic profile. While Cy5 itself may be less photostable than some alternatives like Alexa Fluor 647, the enhanced in vivo properties conferred by PEGylation make it a strong candidate for studies requiring long circulation times and passive tumor targeting. The choice between this probe and its alternatives will ultimately depend on the specific requirements of the experiment, with considerations for photostability, brightness, and the desired in vivo behavior.
References
A Head-to-Head Comparison: Alternative Fluorescent Probes to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 for Bioconjugation and Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. While N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 has been a widely used tool for bioconjugation via click chemistry, a new generation of fluorescent probes offers significant improvements in key performance metrics such as brightness, photostability, and quantum yield. This guide provides an objective, data-driven comparison of prominent alternatives to empower informed decisions in probe selection.
This comprehensive analysis delves into the performance of several key alternatives, including probes based on Alexa Fluor 647, DyLight 650, Atto 647N, and iFluor 647. These alternatives are spectrally similar to Cy5, allowing for their use with existing instrumentation and filter sets designed for Cy5. The inclusion of a propargyl group facilitates their conjugation to azide-modified biomolecules through the highly efficient and bioorthogonal click reaction.
Performance Characteristics: A Quantitative Comparison
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the resistance to fading upon illumination, is another crucial parameter, especially for experiments requiring long-term imaging.
While the specific this compound probe's quantum yield is not readily published, the performance of the core Cy5 dye serves as a benchmark. Alternatives like Alexa Fluor 647 and iFluor 647 are reported to have significantly stronger fluorescence and higher photostability compared to Cy5 probes.[1] DyLight 650 is marketed as a direct spectral equivalent to Cy5 and Alexa Fluor 647, often at a more competitive price point, with claims of comparable or superior brightness and photostability. Atto 647N is another alternative known for its high photostability.
The following table summarizes the key spectral and photophysical properties of the core dyes used in these alternative probes. It is important to note that the conjugation process and the local environment can influence these properties.
| Feature | Cy5 | Alexa Fluor 647 | DyLight 650 | Atto 647N | iFluor 647 |
| Excitation Max (nm) | ~649 | ~650 | ~652 | ~647 | ~650 |
| Emission Max (nm) | ~670 | ~668 | ~672 | ~669 | ~670 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 | ~150,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.27 | ~0.33[2] | Not readily available | ~0.65 | Not readily available |
| Photostability | Moderate | High[3] | High | Very High | High[1] |
| pH Sensitivity | Sensitive | Low | Low | Low | pH-independent (pH 3-11)[1] |
Experimental Protocols
The following are generalized protocols for labeling biomolecules with propargyl-functionalized fluorescent probes using copper-catalyzed and strain-promoted click chemistry.
Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) of an Azide-Modified Protein
This protocol outlines the labeling of a protein containing an azide (B81097) group with a propargyl-functionalized fluorescent probe.
Materials:
-
Azide-modified protein
-
Propargyl-functionalized fluorescent probe (e.g., Propargyl-PEG-Alexa Fluor 647)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction Buffer (e.g., PBS or Tris buffer, pH 7.4)
-
DMSO (for dissolving the probe)
-
Size-exclusion chromatography column for purification
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the propargyl-functionalized fluorescent probe in DMSO.
-
Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate (B8700270) in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the propargyl-functionalized fluorescent probe to the protein solution. The molar ratio of probe to protein should be optimized for the specific application.
-
Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted fluorescent probe and other reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live Cell Imaging
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized fluorescent probe. A similar principle applies when using a propargyl-functionalized probe with an azide-modified cyclooctyne.
Materials:
-
Live cells with azide-modified surface proteins
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Alexa Fluor 647)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Methodology:
-
Cell Culture:
-
Culture the cells expressing azide-modified surface proteins in a suitable imaging dish (e.g., glass-bottom dish).
-
-
Labeling:
-
Prepare a working solution of the DBCO-functionalized fluorescent probe in pre-warmed cell culture medium.
-
Wash the cells once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and their applications, the following diagrams illustrate a typical labeling workflow and a relevant biological pathway that can be studied using these fluorescent probes.
References
Safety Operating Guide
Navigating the Disposal of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a fluorescent PEGylated linker commonly used in bioconjugation and imaging.
Due to its chemical structure, which includes a cyanine (B1664457) dye (Cy5), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be handled and disposed of as hazardous chemical waste. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dusts or aerosols.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never discharge it down the sanitary sewer[2]. The following steps outline the approved procedure for its collection and disposal.
-
Segregation and Collection:
-
All waste containing this compound, including unused stock solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be segregated from non-hazardous waste.
-
Collect all liquid waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a chemically resistant material such as high-density polyethylene (B3416737) (HDPE).
-
Solid waste contaminated with the compound should be collected in a separate, clearly labeled, and sealed waste bag or container.
-
-
Waste Container Labeling:
-
Label the hazardous waste container clearly with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").
-
Indicate the approximate concentration and quantity of the waste.
-
-
Temporary Storage in the Laboratory:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3].
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from incompatible chemicals.
-
-
Arranging for Professional Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor[3][4].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Data Summary
While specific quantitative data for the disposal of this novel compound is not available, the table below summarizes key hazard and disposal information derived from a safety data sheet for a structurally similar Cy5-PEG compound.
| Parameter | Value/Instruction | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Primary Disposal Route | Approved Waste Disposal Plant | [1] |
| Prohibited Disposal Route | Sanitary Sewer System | [2] |
Experimental Workflow: Disposal of this compound
The following diagram illustrates the procedural flow for the safe disposal of this compound waste from the laboratory to its final disposition.
By adhering to these established protocols, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and preserving environmental integrity. Always consult your institution's specific guidelines and the most current safety data sheets for chemical reagents.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for the fluorescent dye and linker, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. Adherence to these guidelines is critical for protecting personnel and the environment.
A Safety Data Sheet (SDS) for the structurally similar compound N-(m-PEG9)-N'-(PEG5-acid)-Cy5 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, caution should be exercised when handling any derivatives of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting Powder | - Nitrile gloves- Lab coat- Safety glasses with side shields | Prevents skin contact and eye exposure to fine powder. |
| Preparing Stock Solutions | - Nitrile gloves- Lab coat- Chemical splash goggles | Protects against splashes of the compound and organic solvents (e.g., DMSO, DMF)[][3]. |
| Bioconjugation Reactions | - Nitrile gloves- Lab coat- Chemical splash goggles | Ensures protection during the handling of reagents and reaction mixtures. |
| Purification and Analysis | - Nitrile gloves- Lab coat- Safety glasses with side shields | Standard protection for handling purified products and operating analytical instruments. |
| Waste Disposal | - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles | Minimizes risk of exposure to concentrated waste. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling from receipt to disposal is essential for safety and experimental success. The following procedures provide a clear, step-by-step guide for working with this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place, as cyanine (B1664457) dyes are light-sensitive[4]. The recommended storage temperature is typically 2-8°C[5].
-
Keep the container tightly sealed to prevent moisture absorption.
2. Preparation of Stock Solutions:
-
Work in a well-ventilated area or a chemical fume hood.
-
To prepare a stock solution, dissolve the compound in an appropriate anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)[][3].
-
The m-PEG9 component enhances water solubility, but initial dissolution in an organic solvent is often recommended for cyanine dyes[][5].
-
Store stock solutions in small aliquots at -20°C or colder, protected from light and moisture, to maintain stability[4].
3. Use in Bioconjugation ("Click Chemistry"):
-
The propargyl group on this molecule is designed for "click chemistry" reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to azide-containing biomolecules[5][6][7].
-
Before starting the reaction, ensure all glassware is clean and dry.
-
For labeling proteins or other biomolecules, the reaction is typically performed in an aqueous buffer. The PEG linker improves the water solubility of the molecule[][5].
-
Follow a validated protocol for the specific biomolecule being labeled.
Experimental Workflow for Bioconjugation
Caption: A typical workflow for labeling an azide-modified biomolecule.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination[1]. Follow these guidelines for waste segregation and disposal.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed container.- Arrange for pickup by your institution's environmental health and safety (EHS) department. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated hazardous waste container lined with a plastic bag.- Do not dispose of in regular trash. |
| Aqueous Waste from Reactions and Purification | - Collect in a labeled hazardous waste container.- Do not pour down the drain[8][9].- The container should be compatible with the solvents used. |
| Organic Solvent Waste (e.g., DMSO, DMF) | - Collect in a separate, labeled hazardous solvent waste container.- Ensure the container is properly sealed. |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[1].
-
Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
References
- 1. N-(m-PEG9)-N'-(PEG5-acid)-Cy5|MSDS [dcchemicals.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. Alkyne | BroadPharm [broadpharm.com]
- 7. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
